Ethylenediaminetetraacetic acid-D16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
deuterio 2-[[2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-1,1,2,2-tetradeuterioethyl]-(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-PZVDDEMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethylenediaminetetraacetic Acid-D16: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid-D16 (EDTA-D16) is the deuterated analog of ethylenediaminetetraacetic acid (EDTA), a widely utilized chelating agent. In this stable isotope-labeled version, the sixteen hydrogen atoms on the ethylene and acetate groups are replaced with deuterium. This isotopic substitution makes EDTA-D16 an invaluable tool in a range of scientific applications, particularly in analytical chemistry and protein biochemistry, where it serves as an internal standard for mass spectrometry and as a reagent for controlling metal ion activity.
Core Properties and Data
EDTA-D16 shares nearly identical chemical properties with its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of deuterium. This mass difference is fundamental to its application as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C₁₀D₁₆N₂O₈ | [1] |
| Molecular Weight | 308.34 g/mol | [1] |
| Appearance | White crystalline powder | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98% | |
| CAS Number | 203805-96-3 | [1] |
Solubility Profile
| Solvent | Solubility |
| Water | Insoluble (as free acid), soluble at high pH |
| Methanol | Slightly soluble |
| DMSO | Slightly soluble |
| Ethanol | Insoluble |
| Aqueous Base | Slightly soluble |
Stability Constants of EDTA with Divalent and Trivalent Metal Ions
EDTA is renowned for its ability to form stable, water-soluble complexes with a wide array of di- and trivalent metal cations. The stability of these complexes is described by the formation constant (Kf). The logarithmic values of these constants (log Kf) for unlabeled EDTA are provided below. It is important to note that the binding affinities of EDTA-D16 are expected to be nearly identical to those of unlabeled EDTA.
| Metal Ion | Log Kf |
| Fe³⁺ | 25.1 |
| Cr³⁺ | 23.4 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 13.8 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Applications in Research and Development
The primary applications of EDTA-D16 stem from its nature as a stable isotope-labeled chelating agent.
Internal Standard for Mass Spectrometry
EDTA-D16 is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of EDTA and other chelating agents in various matrices.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, matrix effects, and instrument response.[7][8]
Objective: To accurately quantify the concentration of EDTA in a plasma sample.
Materials:
-
Plasma sample
-
EDTA-D16 (as internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS system (e.g., Triple Quadrupole)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of EDTA in a suitable solvent (e.g., water at pH 8).
-
Prepare a 1 mg/mL stock solution of EDTA-D16 in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the EDTA stock solution to prepare a series of calibration standards with concentrations ranging from the expected lower limit to the upper limit of quantification.
-
Spike a fixed amount of the EDTA-D16 internal standard stock solution into each calibration standard to achieve a constant final concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw the plasma sample.
-
To 100 µL of the plasma sample, add the same fixed amount of the EDTA-D16 internal standard as used in the calibration standards.
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the reconstituted samples and calibration standards onto the LC-MS system.
-
Use a suitable LC column (e.g., C18) and a gradient elution method to separate EDTA from other matrix components.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both EDTA and EDTA-D16 (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (EDTA) and the internal standard (EDTA-D16) in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of EDTA in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Protein Purification and Handling
EDTA is a common additive in buffers used for protein purification and storage. Its primary roles are to inhibit metalloproteases and to prevent protein aggregation caused by divalent cations.[8][9] EDTA-D16 can be used interchangeably with unlabeled EDTA for these purposes, although its higher cost generally limits its use to applications where isotopic labeling is beneficial.
Objective: To prevent the aggregation of a His-tagged protein during elution from a Ni-NTA column.
Background: Nickel ions can leach from the Ni-NTA resin during elution and promote the aggregation of His-tagged proteins.[10] EDTA can be used to chelate these free nickel ions, thereby reducing protein aggregation.[10][11]
Materials:
-
Ni-NTA affinity column
-
His-tagged protein
-
Elution buffer (containing imidazole)
-
EDTA stock solution (e.g., 0.5 M, pH 8.0)
Methodology:
-
Protein Binding and Washing:
-
Load the cell lysate containing the His-tagged protein onto the equilibrated Ni-NTA column.
-
Wash the column with a suitable wash buffer to remove unbound proteins.
-
-
Elution with EDTA:
-
Prepare the elution buffer containing a competitive agent like imidazole.
-
Crucially, add a pre-calculated amount of EDTA to the collection tubes that will receive the eluted protein fractions. A final concentration of 0.1-1 mM EDTA is typically effective.[11] Do not add EDTA directly to the elution buffer that will pass through the column, as this will strip the nickel from the resin.
-
Elute the bound protein from the column. The eluted protein will mix with the EDTA in the collection tube, which will chelate any leached nickel ions.
-
-
Downstream Processing:
-
If the presence of EDTA interferes with subsequent applications (e.g., if the protein is a metalloenzyme), it can be removed by dialysis or size-exclusion chromatography.
-
Objective: To prevent the degradation of a target protein by metalloproteases during cell lysis and protein extraction.
Materials:
-
Cell pellet
-
Lysis buffer
-
Protease inhibitor cocktail (optional, but recommended)
-
EDTA stock solution (e.g., 0.5 M, pH 8.0)
Methodology:
-
Preparation of Lysis Buffer:
-
Prepare the desired lysis buffer.
-
Just before use, add a broad-spectrum protease inhibitor cocktail.
-
For enhanced inhibition of metalloproteases, supplement the lysis buffer with EDTA to a final concentration of 1-5 mM.[12]
-
-
Cell Lysis:
-
Resuspend the cell pellet in the prepared lysis buffer containing EDTA and other protease inhibitors.
-
Proceed with the chosen cell lysis method (e.g., sonication, French press).
-
-
Clarification and Further Purification:
-
Centrifuge the lysate to remove cell debris.
-
The clarified supernatant containing the target protein is now protected from metalloprotease activity and can be used for downstream purification steps.
-
Visualizations
Chelation of a Metal Ion by EDTA-D16
Caption: Diagram of EDTA-D16 chelating a metal ion.
Workflow for Quantitative Analysis using EDTA-D16 as an Internal Standard
Caption: Workflow for LC-MS quantification using an internal standard.
References
- 1. 203805-96-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. texilajournal.com [texilajournal.com]
- 6. cerilliant.com [cerilliant.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ubpbio.com [ubpbio.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Deuterated EDTA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of deuterated ethylenediaminetetraacetic acid (EDTA), with a focus on its applications in research and development. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents visualizations of key concepts and workflows.
Introduction to Deuterated EDTA
Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent widely used to sequester metal ions.[1] Deuterated EDTA, in which hydrogen atoms are replaced by deuterium, is a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can lead to a kinetic isotope effect, which may alter the metabolic rate and, consequently, the pharmacokinetic profile of molecules.[2] This makes deuterated compounds, including deuterated EDTA, useful as internal standards in mass spectrometry-based quantification, such as in proteomics and therapeutic drug monitoring.[3]
Chemical and Physical Properties
Table 1: General and Physical Properties of EDTA and Deuterated EDTA (EDTA-d12)
| Property | EDTA (Protiated) | Deuterated EDTA (EDTA-d12) |
| Molecular Formula | C₁₀H₁₆N₂O₈[4] | C₁₀D₁₂H₄N₂O₈[5] |
| Molecular Weight | 292.24 g/mol [4] | 304.32 g/mol [6] |
| Appearance | Colorless crystalline solid[4] | Solid (Appearance not specified) |
| Melting Point | 240 °C (decomposes)[1][4] | 250 °C (decomposes) |
| Solubility | Slightly soluble in water (0.5 g/L at 25°C); soluble in alkaline solutions.[7] | Soluble in 0.1 M NaOH (6.67 mg/mL). Data in other solvents not readily available. |
| Density | 0.86 g/cm³ (at 20 °C)[4][8] | Data not available |
Table 2: Acidity and Metal Complex Stability of EDTA and Deuterated EDTA
| Property | EDTA (Protiated) | Deuterated EDTA (EDTA-d12) |
| pKa Values | pKa1: 1.99, pKa2: 2.67, pKa3: 6.16, pKa4: 10.26 (for the four carboxylic acid groups); two additional pKa values for the amino groups are also recognized.[9][10] | Specific experimental data not available. It is expected that the pKa values would be slightly different due to the deuterium isotope effect on acid-base equilibria. |
| Log K of Metal Complexes | Al³⁺: 16.4, Ca²⁺: 10.65, Fe³⁺: 25.1, Mg²⁺: 8.79, Zn²⁺: 16.5[11][12][13] | Specific experimental data not available. The stability constants are expected to be similar to those of protiated EDTA, though minor differences may exist due to the deuterium isotope effect. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of deuterated EDTA are not widely published. The following sections provide generalized methodologies based on standard practices for EDTA and deuterated compounds.
Plausible Synthesis Route for Deuterated EDTA (EDTA-d12)
The industrial synthesis of EDTA typically involves the reaction of ethylenediamine with formaldehyde and a cyanide source.[14][15] A plausible route for the synthesis of EDTA-d12 would involve the use of deuterated starting materials.
Conceptual Workflow for EDTA-d12 Synthesis
Caption: A plausible synthetic route for EDTA-d12.
Methodology:
-
Cyanomethylation: Deuterated ethylenediamine would be reacted with deuterated formaldehyde and sodium cyanide in an alkaline solution. This step would produce the deuterated tetrasodium salt of EDTA.
-
Acidification: The resulting solution containing the deuterated tetrasodium EDTA would then be acidified, for example with hydrochloric or sulfuric acid, to precipitate the free acid form, EDTA-d12.
-
Purification: The precipitated EDTA-d12 would be isolated by filtration, washed, and dried.
Characterization of Deuterated EDTA
Standard analytical techniques would be employed to characterize the synthesized deuterated EDTA and confirm its identity and purity.
NMR is a crucial technique for confirming the deuteration of the molecule.
Experimental Workflow for NMR Analysis of Deuterated EDTA
Caption: General workflow for NMR characterization of deuterated EDTA.
Methodology:
-
Sample Preparation: A sample of the deuterated EDTA would be dissolved in a suitable solvent, such as D₂O with the addition of NaOH to ensure solubility.
-
¹H NMR: The proton NMR spectrum would be acquired. For a highly deuterated sample like EDTA-d12, the proton signals would be significantly reduced in intensity compared to standard EDTA. The residual proton signals can be used to determine the degree of deuteration.
-
²H NMR: The deuterium NMR spectrum would show signals corresponding to the positions of the deuterium atoms.
-
¹³C NMR: The carbon-13 NMR spectrum would also be informative, showing changes in coupling patterns due to the presence of deuterium.
Mass spectrometry is used to confirm the molecular weight of the deuterated compound.
Methodology:
-
Sample Preparation: A dilute solution of the deuterated EDTA would be prepared in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).
-
Analysis: The sample would be introduced into the mass spectrometer. The resulting mass spectrum would be analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion. For EDTA-d12, the expected molecular weight is approximately 304.32 Da, which would be observed as the corresponding molecular ion in the mass spectrum.[6] The mass spectrum of non-deuterated EDTA can be used as a reference.[20][21]
Applications in Research and Drug Development
The primary application of deuterated EDTA is as an internal standard in quantitative mass spectrometry.
Use as an Internal Standard in LC-MS/MS
In quantitative proteomics and the analysis of small molecules, a known amount of a stable isotope-labeled compound, such as deuterated EDTA, is added to samples.[3][22][23][24][25] This allows for the correction of variability in sample preparation and instrument response.
Workflow for Quantitative Analysis using Deuterated EDTA as an Internal Standard
Caption: Use of deuterated EDTA in a quantitative LC-MS/MS workflow.
This methodology is particularly valuable in phosphoproteomics, where EDTA can enhance the identification of phosphopeptides.[26] It is also a key component in many quantitative proteomics strategies.[27][28][29][30]
Conclusion
Deuterated EDTA is a valuable tool for researchers, particularly in the field of analytical chemistry. While a complete set of experimentally determined physical and chemical properties is not yet available in the public domain, its utility as an internal standard in mass spectrometry is well-established. The provided conceptual frameworks for its synthesis and characterization, along with the summary of its known properties, serve as a valuable resource for scientists and professionals in drug development and related fields. Further research is needed to fully characterize the physical and chemical properties of deuterated EDTA and to explore its potential in other applications.
References
- 1. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Ethylenediaminetetraacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. scbt.com [scbt.com]
- 6. EDTA (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-414-1 [isotope.com]
- 7. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]
- 8. EDTA - Ataman Kimya [atamanchemicals.com]
- 9. Ethylenediaminetetraacetic acid (EDTA) – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. laboratorynotes.com [laboratorynotes.com]
- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 14. Synthesis of EDTA [chm.bris.ac.uk]
- 15. journals.umcs.pl [journals.umcs.pl]
- 16. epfl.ch [epfl.ch]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. Numare Spectralab Inc. [web.stanford.edu]
- 19. chem.washington.edu [chem.washington.edu]
- 20. Ethylenediaminetetraacetic acid [webbook.nist.gov]
- 21. mzCloud – Ethylenediaminetetraacetic acid EDTA [mzcloud.org]
- 22. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 26. Ethylenediaminetetraacetic acid increases identification rate of phosphoproteomics in real biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ethylenediaminetetraacetic acid-D16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed method for the synthesis and purification of Ethylenediaminetetraacetic acid-D16 (EDTA-D16), a crucial isotopically labeled chelating agent. Given the absence of a standardized published protocol, this guide outlines a feasible synthetic route based on well-established principles of organic chemistry, specifically the carboxymethylation of ethylenediamine.
Overview and Principle
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent widely used in various scientific and industrial applications. Its deuterated analogue, EDTA-D16, serves as an invaluable internal standard in mass spectrometry-based applications for the accurate quantification of EDTA in complex matrices. The sixteen deuterium atoms provide a distinct mass shift, enabling clear differentiation from the non-labeled compound.
The proposed synthesis involves the N-alkylation of ethylenediamine-d4 with four equivalents of chloroacetic acid-d3 in an aqueous alkaline medium. The reaction is followed by purification through acid precipitation, which leverages the low solubility of the free acid form of EDTA-D16 in acidic water.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, based on commercially available standards.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀D₁₆N₂O₈ | [1][2] |
| Molecular Weight | 308.34 g/mol | [1][3] |
| Chemical Purity | ≥98% | [1] |
| Isotopic Enrichment | ≥98 atom % D | [1] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 203805-96-3 | [1][3] |
Proposed Experimental Protocols
Disclaimer: The following protocols are proposed methods based on the established synthesis of non-deuterated EDTA and have not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.
Synthesis of Tetrasodium Ethylenediaminetetraacetate-D16
This procedure details the carboxymethylation of ethylenediamine-d4.
Materials:
-
Ethylenediamine-d4 (H₂NCD₂CD₂NH₂)
-
Chloroacetic acid-d3 (ClCD₂COOD)
-
Sodium hydroxide (NaOH)
-
Deuterium oxide (D₂O)
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen), dissolve sodium hydroxide (4 molar equivalents) in deuterium oxide.
-
Cool the solution to 10 °C in an ice bath.
-
To this solution, add ethylenediamine-d4 (1 molar equivalent) dropwise while maintaining the temperature below 20 °C.
-
In a separate beaker, dissolve chloroacetic acid-d3 (4 molar equivalents) in deuterium oxide and neutralize with a solution of sodium hydroxide in D₂O, keeping the temperature below 20 °C.
-
Add the deuterated sodium chloroacetate solution from the dropping funnel to the ethylenediamine-d4 solution over a period of 2-3 hours, maintaining the reaction temperature at approximately 50 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain this temperature for 6 hours to drive the reaction to completion. The pH should be maintained above 10 throughout the reaction.
-
Cool the reaction mixture to room temperature. The resulting solution contains the tetrasodium salt of EDTA-D16.
Purification by Acid Precipitation
This procedure describes the isolation and purification of the free acid form of EDTA-D16.
Materials:
-
Crude tetrasodium EDTA-D16 solution (from section 3.1)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized water
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude tetrasodium EDTA-D16 solution to a large beaker and cool in an ice bath.
-
While stirring vigorously, slowly add concentrated hydrochloric acid or sulfuric acid to the solution.
-
Monitor the pH of the solution. Continue adding acid until the pH reaches approximately 2-3.
-
A white precipitate of EDTA-D16 free acid will form as the pH decreases.
-
Allow the suspension to stir in the ice bath for at least one hour to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any inorganic salt byproducts.
-
Wash the solid with a small amount of cold ethanol to aid in drying.
-
Dry the purified EDTA-D16 in a vacuum oven at 60-80 °C to a constant weight.
Visualized Workflows and Pathways
The following diagrams illustrate the proposed experimental workflow and the fundamental chelating action of EDTA-D16.
Caption: Proposed workflow for the synthesis and purification of EDTA-D16.
Caption: Diagram illustrating the chelation of a metal ion by EDTA-D16.
References
Mechanism of action of EDTA as a chelating agent
An In-depth Technical Guide to the Mechanism of Action of EDTA as a Chelating Agent
Introduction
Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid that functions as a powerful chelating agent, capable of forming stable, water-soluble complexes with a wide range of metal ions.[1][2] First synthesized in the 1930s, EDTA has become indispensable in diverse fields, including medicine for treating heavy metal poisoning, in laboratories as an anticoagulant for blood samples, and in industrial processes to sequester metal ions that could otherwise interfere with product quality and stability.[1][3][4][5][6]
Structurally, EDTA consists of an ethylenediamine backbone with four attached acetic acid groups.[2][4] It is a polyprotic acid and can exist in various protonated forms depending on the pH of the solution, with the fully deprotonated form, EDTA⁴⁻ (often denoted as Y⁴⁻), being the most effective for chelation.[2][6] This guide provides a detailed examination of the core mechanisms underlying EDTA's function as a chelating agent, its coordination chemistry, thermodynamics, and the experimental protocols used to study these interactions.
Core Mechanism of Chelation
The fundamental mechanism of EDTA's action is chelation, a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.[3] This process results in the formation of a stable, ring-like structure known as a chelate.
Coordination Chemistry and Structure
EDTA is a hexadentate ("six-toothed") ligand, meaning it can form up to six coordinate bonds with a metal ion.[2][7][8] The donor atoms are the two nitrogen atoms of the ethylenediamine backbone and four oxygen atoms from the deprotonated carboxylate groups.[2][9] This multi-point attachment envelops the metal ion, forming a highly stable, 1:1 stoichiometric complex.[1][2]
The resulting metal-EDTA complexes typically adopt a strained octahedral geometry.[6][7][9][10] This three-dimensional structure effectively sequesters the metal ion, isolating it in solution and altering its chemical reactivity and bioavailability.[1][8] While EDTA most commonly acts as a hexadentate ligand, it can exhibit flexibility, sometimes functioning as a pentadentate or tetradentate ligand, with the remaining coordination sites on the metal being occupied by other ligands like water.[6][7][8] The interaction is a classic example of a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and EDTA acts as a Lewis base (electron pair donor).[2][11]
Caption: General mechanism of EDTA chelating a metal ion (Mⁿ⁺).
Thermodynamics of Chelation: The Chelate Effect
The exceptional stability of metal-EDTA complexes is explained by the "chelate effect." This thermodynamic principle states that multidentate ligands form significantly more stable complexes than an equivalent number of monodentate ligands. The stability of a complex is quantified by its formation constant (Kf), also known as the stability constant.[12]
The chelate effect is primarily driven by a large positive change in entropy (ΔS). When a single hexadentate EDTA molecule displaces multiple (typically six) monodentate water molecules from a hydrated metal ion, the number of free molecules in the solution increases, leading to a significant increase in disorder (entropy).[12] This favorable entropy change contributes to a more negative Gibbs free energy (ΔG), indicating a more spontaneous and stable complex formation.
Equation for Gibbs Free Energy: ΔG° = -RT ln(Kf) = ΔH° - TΔS°
Where:
-
ΔG° is the standard Gibbs free energy change
-
R is the gas constant
-
T is the absolute temperature
-
Kf is the formation constant
-
ΔH° is the standard enthalpy change
-
ΔS° is the standard entropy change
Influence of pH on Chelation
The chelating ability of EDTA is highly dependent on pH.[11] EDTA is a polyprotic acid with six pKa values, corresponding to the dissociation of protons from its four carboxyl groups and two amino groups.[1] The fully deprotonated species, Y⁴⁻, is the most effective form for binding metal ions.[2]
At low pH, the carboxyl and amine groups are protonated, preventing them from donating their electron pairs to form coordinate bonds. As the pH increases, the acid groups deprotonate, increasing the concentration of the Y⁴⁻ species and thus enhancing the chelating ability.[2][11] This pH dependence allows for selective chelation of certain metal ions by carefully controlling the pH of the solution.[11] To account for this, a conditional formation constant (Kf') is often used, which reflects the effective stability of the complex at a specific pH.[11][13]
Caption: Logical flow of EDTA protonation states based on pH.
Quantitative Data
The stability of metal-EDTA complexes is a critical parameter for predicting their behavior in solution. This is quantified by the formation constant (Kf), with higher values indicating greater stability.
Table 1: Stability Constants (log Kf) of Selected Metal-EDTA Complexes
The following table summarizes the logarithm of the formation constants for 1:1 complexes of EDTA with various metal ions at 25°C and an ionic strength of 0.1 M.[14]
| Metal Ion | Charge | log Kf |
| Na⁺ | +1 | 1.7 |
| Ca²⁺ | +2 | 10.6 |
| Mg²⁺ | +2 | 8.8 |
| Mn²⁺ | +2 | 13.8 |
| Fe²⁺ | +2 | 14.3 |
| Co²⁺ | +2 | 16.3 |
| Ni²⁺ | +2 | 18.5 |
| Cu²⁺ | +2 | 18.7 |
| Zn²⁺ | +2 | 16.4 |
| Cd²⁺ | +2 | 16.4 |
| Pb²⁺ | +2 | 17.9 |
| Al³⁺ | +3 | 16.4 |
| Fe³⁺ | +3 | 25.1 |
| Co³⁺ | +3 | 41.4 |
Data sourced from Google Sites Chempendix.[14]
Table 2: Thermodynamic Parameters for Fe(III)-EDTA Complex Formation
Thermodynamic data reveal the enthalpic and entropic contributions to complex stability.
| Parameter | Value | Conditions |
| ΔH° (Enthalpy) | -11.5 ± 0.5 kJ/mol | 25°C, μ = 0.1 |
| ΔS° (Entropy) | 440 J/(mol·K) | 25°C, μ = 0.1 |
Data for Fe(III)-EDTA chelate formation.[15] The highly positive entropy change is a clear illustration of the chelate effect.
Experimental Protocols for Studying Chelation
Several analytical techniques are employed to study the formation and stability of metal-EDTA complexes. Complexometric titration is a cornerstone method.[16]
Protocol 1: Complexometric Titration with a Visual Metallochromic Indicator
Principle: This method determines the concentration of a metal ion by titrating it with a standard solution of EDTA. A metallochromic indicator, which is a compound that changes color when it binds to a metal ion, is used to detect the endpoint.[11] The indicator (Ind) must bind the metal ion (Mⁿ⁺) less strongly than EDTA does. Initially, the indicator forms a colored complex with the metal ion (M-Ind). As EDTA is added, it sequesters the metal from the indicator, releasing the free indicator, which has a different color. The color change signals the equivalence point.[11][16]
Reaction at Endpoint: M-Ind + EDTA → M-EDTA + Ind (Color 1) → (Color 2)
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of EDTA (e.g., 0.01 M) from its disodium salt (Na₂H₂EDTA·2H₂O).
-
Prepare the metal ion solution to be analyzed.
-
Prepare an indicator solution (e.g., Eriochrome Black T or Calmagite for Mg²⁺/Ca²⁺ determination).[16]
-
Prepare a buffer solution to maintain a constant pH at which the chelation and indicator reactions are optimal (e.g., pH 10 ammonia-ammonium chloride buffer for water hardness).[6]
-
-
Titration Procedure:
-
Pipette a known volume of the metal ion solution into an Erlenmeyer flask.
-
Add a sufficient amount of the pH buffer.
-
Add a few drops of the metallochromic indicator solution. The solution should turn to the color of the metal-indicator complex (e.g., wine-red for Mg-EBT).[13]
-
Titrate the solution with the standard EDTA solution from a burette, swirling the flask constantly.
-
The endpoint is reached when the solution shows a sharp color change to that of the free indicator (e.g., from wine-red to sky blue for EBT).[16]
-
-
Calculation:
-
Use the volume of EDTA consumed and its molarity to calculate the moles of EDTA.
-
Given the 1:1 stoichiometry, the moles of EDTA equal the moles of the metal ion in the sample.
-
Protocol 2: Potentiometric Titration
Principle: This instrumental method avoids the subjectivity of visual indicators by using an ion-selective electrode (ISE) to monitor the concentration (or activity) of the free metal ion during the titration with EDTA.[17] A plot of electrode potential (mV) versus the volume of added EDTA yields a titration curve. The endpoint is identified as the point of maximum slope (inflection point) on the curve.[17]
Detailed Methodology:
-
Apparatus Setup:
-
Assemble a potentiometer, a metal ion-selective electrode (e.g., a Fe³⁺ ISE), and a suitable reference electrode (e.g., Ag/AgCl).
-
-
Titration Procedure:
-
Place a known volume of the metal ion solution (e.g., 50 mL of 1.0 × 10⁻³ M Fe³⁺) in a beaker with a magnetic stir bar.[17]
-
Adjust the pH of the solution to an optimal value for complex formation (e.g., pH 5.0 for Fe³⁺).[17]
-
Immerse the electrodes in the solution and begin stirring.
-
Record the initial potential.
-
Add the standard EDTA solution (e.g., 1.0 × 10⁻² M) in small, measured increments from a burette.[17]
-
After each addition, allow the potential reading to stabilize and record both the volume added and the potential.
-
Continue adding titrant well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured potential (E) versus the volume of EDTA added (V).
-
The endpoint is the volume corresponding to the steepest part of the curve. This can be determined more accurately by plotting the first derivative (ΔE/ΔV vs. V) or second derivative (Δ²E/ΔV² vs. V).
-
Caption: Experimental workflow for a complexometric titration.
References
- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 2. 41. The Chemistry of the Removal of Heavy Metal Ions - My Chem Cafe [mychemcafe.com.sg]
- 3. edtatube.com [edtatube.com]
- 4. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 5. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EDTA - MOTM [chm.bris.ac.uk]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Coordination Compounds Help Page [chem.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 14. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 15. Thermometric studies on the Fe(III)-EDTA chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. byjus.com [byjus.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isotopic Labeling and Purity of EDTA-D16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Ethylenediaminetetraacetic acid (EDTA) to produce its deuterated form, EDTA-D16. It details the synthesis, purity analysis, and applications of this stable isotope-labeled compound, with a focus on methodologies and data relevant to research and drug development.
Introduction to Isotopic Labeling and EDTA-D16
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process.[1] In the context of drug development and analytical chemistry, deuterium (²H or D) labeling is frequently employed to create heavy-labeled internal standards for mass spectrometry-based quantification, enhancing accuracy and precision. EDTA-D16 is the fully deuterated analog of EDTA, where all 16 hydrogen atoms have been replaced by deuterium.
EDTA is a powerful chelating agent widely used in various industries, including pharmaceuticals, to bind metal ions.[2] Its deuterated form, EDTA-D16, serves as an invaluable tool in analytical methodologies, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard to accurately quantify the unlabeled drug or metabolite.
Synthesis of EDTA-D16
While specific proprietary synthesis methods for commercially available EDTA-D16 are not publicly disclosed, the general synthetic route can be inferred from the well-established industrial synthesis of unlabeled EDTA. The process typically involves the reaction of ethylenediamine with a glycine equivalent in the presence of a cyanide source and formaldehyde, or the direct alkylation of ethylenediamine with a labeled haloacetic acid.
For the synthesis of EDTA-D16, deuterated precursors are essential. Commercially available deuterated starting materials include ethylenediamine-D4 and deuterated glycine derivatives.[3][4][5] The probable synthetic pathway is outlined below:
Caption: Probable synthesis pathway for EDTA-D16.
Isotopic and Chemical Purity of EDTA-D16
The purity of EDTA-D16 is characterized by two main parameters: its chemical purity and its isotopic purity.
Chemical Purity: This refers to the percentage of the material that is EDTA, irrespective of its isotopic composition. Commercial suppliers typically state a chemical purity of ≥98% for EDTA-D16.[2][6][7][8][9]
Isotopic Purity: This is a measure of the extent of deuterium incorporation at the specified positions. It is often expressed as "atom % D," which represents the percentage of deuterium at the labeled sites. For commercially available EDTA-D16, the isotopic enrichment is typically specified as ≥98 atom % D.[9]
It is important to understand that even with a high isotopic enrichment, the final product will contain a distribution of isotopologues (molecules with different numbers of deuterium atoms). For a molecule with 16 possible deuteration sites and an isotopic enrichment of 98%, the statistical distribution of isotopologues can be significant. High-resolution mass spectrometry is the primary technique used to determine this distribution.
Quantitative Data
The following table summarizes the typical specifications for commercially available EDTA-D16.
| Parameter | Typical Value | Source |
| Chemical Formula | C₁₀D₁₆N₂O₈ | [2] |
| Molecular Weight | 308.34 g/mol | [6][7] |
| Labeled CAS Number | 203805-96-3 | [2][6][7] |
| Unlabeled CAS Number | 60-00-4 | [2][6][7] |
| Chemical Purity | ≥98% | [2][6][7][8][9] |
| Isotopic Enrichment | ≥98 atom % D | [9] |
Experimental Protocols for Purity Analysis
The determination of both chemical and isotopic purity of EDTA-D16 requires sophisticated analytical techniques. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Purity Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.[10][11][12][13] By accurately measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve and quantify the different isotopologues present in a sample of EDTA-D16.
Experimental Workflow:
Caption: Workflow for isotopic purity analysis by LC-HRMS.
Methodology:
-
Sample Preparation: A dilute solution of EDTA-D16 is prepared in a suitable solvent system, such as a mixture of water and acetonitrile.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the EDTA-D16 from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument is operated in full scan mode to detect the molecular ions of all isotopologues.
-
Data Analysis: The resulting mass spectrum will show a cluster of peaks, each corresponding to a different isotopologue (e.g., the [M+H]⁺ ion for D16, D15, D14, etc.). The relative intensity of each peak is used to calculate the percentage of each isotopologue in the sample.
NMR Spectroscopy for Isotopic Enrichment and Structural Confirmation
NMR spectroscopy is another essential technique for the characterization of isotopically labeled compounds. Both ¹H and ²H NMR can be employed.
-
¹H NMR: In a highly deuterated compound like EDTA-D16, the ¹H NMR spectrum will show very small signals corresponding to the residual protons. By comparing the integral of these signals to an internal standard with a known concentration, the overall percentage of deuterium incorporation can be calculated.[11]
-
²H NMR: This technique directly observes the deuterium nuclei. The resulting spectrum can confirm the positions of deuteration and provide quantitative information about the isotopic enrichment at each site.[1][6][14][15]
Methodology:
-
Sample Preparation: The EDTA-D16 sample is dissolved in a suitable NMR solvent that does not contain deuterium atoms in the regions of interest (e.g., for ²H NMR, a non-deuterated solvent can be used). An internal standard may be added for quantitative analysis.
-
NMR Data Acquisition: The appropriate NMR experiment (¹H or ²H) is performed on a high-field NMR spectrometer. For quantitative ²H NMR, longer relaxation delays are often necessary to ensure accurate integration.
-
Data Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). The integrals of the peaks of interest are measured and compared to the integral of the internal standard to determine the isotopic enrichment.
Applications in Drug Development
EDTA-D16 is a valuable tool in various stages of drug development:
-
Internal Standard in Bioanalysis: The most common application is as an internal standard in LC-MS/MS assays for the quantification of unlabeled EDTA or drugs with a similar structure in biological matrices such as plasma, urine, and tissue homogenates. The co-elution of the deuterated standard with the analyte allows for correction of matrix effects and variations in instrument response, leading to more accurate and precise results.
-
Metabolic Studies: In some cases, deuterated compounds can be used to study the metabolic fate of a drug. The deuterium label can help in identifying and quantifying metabolites by mass spectrometry.
-
Biomolecular NMR: EDTA is often used as a chelating agent in protein solutions for NMR studies. Using EDTA-D16 can be advantageous in certain NMR experiments by reducing the number of proton signals in the spectrum, thereby simplifying spectral analysis.[6][7]
Conclusion
EDTA-D16 is a critical reagent for researchers and drug development professionals, primarily serving as a high-purity internal standard for mass spectrometry-based bioanalysis. Its synthesis relies on the use of deuterated precursors in established chemical routes. The quality of EDTA-D16 is defined by its high chemical and isotopic purity, which can be accurately determined using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy. A thorough understanding of these principles and methodologies is essential for the effective application of EDTA-D16 in a research and regulatory environment.
References
- 1. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Deuterated or Tritiated Glycine and Its Methyl Ester [inis.iaea.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]
- 6. Deuterium enrichment of plasma determined by nuclear magnetic resonance spectroscopy: dilution kinetics of 2H2O and estimation of total body water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EDTA (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Cambridge Isotope Laboratories EDTA (D16, 98%), 1 G, 203805-96-3, Quantity: | Fisher Scientific [fishersci.com]
- 9. Ethylenediaminetetraacetic Acid-d16 | LGC Standards [lgcstandards.com]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Ethylenediaminetetraacetic Acid-D16 (EDTA-D16) for Researchers and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid-D16 (EDTA-D16) is the deuterated analog of the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA). The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, renders EDTA-D16 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications. Its primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS), providing a high degree of accuracy and precision in the quantification of unlabeled EDTA and other analytes. This technical guide provides an in-depth overview of EDTA-D16, including its properties, applications, and a generalized experimental workflow for its use in research and drug development.
Core Properties of EDTA-D16
The fundamental physicochemical properties of EDTA-D16 are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, EDTA.
| Property | This compound (EDTA-D16) | Ethylenediaminetetraacetic acid (EDTA) |
| CAS Number | 203805-96-3[1][2][3][4] | 60-00-4[3] |
| Molecular Formula | C10D16N2O8[1] | C10H16N2O8[5] |
| Molecular Weight | 308.34 g/mol [1][3][4] | 292.24 g/mol [5] |
| Appearance | White crystalline powder[1] | Colorless crystals or white powder[5] |
| Solubility | Slightly soluble in cold water; soluble in sodium hydroxide, sodium carbonate, and ammonia solutions.[6] | Slightly soluble in water.[5] |
| Stability | Stable. Incompatible with strong oxidizing agents, strong bases, copper, copper alloys, nickel, and aluminum.[1] | Stable under recommended storage conditions. |
| Storage | -20°C Freezer, under an inert atmosphere.[1] | Room temperature. |
Mechanism of Action: Chelation
The primary mechanism of action for both EDTA and its deuterated form is chelation. EDTA is a hexadentate ligand, meaning it has six points of attachment (four carboxylate groups and two nitrogen atoms) that can bind to a single metal ion. This forms a very stable, water-soluble complex, effectively sequestering the metal ion and preventing it from participating in other reactions. This action is fundamental to its use as an anticoagulant, where it chelates calcium ions (Ca2+) essential for the blood clotting cascade, and in the treatment of heavy metal poisoning by binding to toxic metals like lead and mercury, facilitating their excretion from the body.[1]
Applications in Research and Drug Development
The primary application of EDTA-D16 is as an internal standard in quantitative mass spectrometry. The use of a deuterated standard is considered the "gold standard" for quantification because it has nearly identical chemical and physical properties to the analyte of interest, but is distinguishable by its higher mass.[7][8] This allows for the correction of variability introduced during sample preparation, chromatography, and ionization.
Key Applications Include:
-
Pharmacokinetic Studies: Deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs.[7][8]
-
Metabolite Identification: In drug metabolism studies, comparing the mass spectra of a sample with and without the deuterated standard can help identify metabolites.
-
Clinical Diagnostics: EDTA-D16 can be used as an internal standard for the quantification of EDTA in biological samples, for example, in monitoring chelation therapy.
-
Environmental Analysis: Used to accurately measure the concentration of EDTA, a common environmental pollutant, in water and soil samples.
Experimental Protocol: Use of EDTA-D16 as an Internal Standard in LC-MS/MS
The following is a generalized protocol for the use of EDTA-D16 as an internal standard for the quantification of EDTA in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
EDTA-D16 (as the internal standard)
-
Unlabeled EDTA (as the analytical standard for calibration curve)
-
Biological matrix (e.g., plasma, urine)
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Formic acid or other appropriate mobile phase modifier
-
Ultrapure water
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions:
-
EDTA-D16 Internal Standard (IS) Stock Solution: Prepare a stock solution of EDTA-D16 in a suitable solvent (e.g., water) at a concentration of 1 mg/mL.
-
EDTA-D16 IS Working Solution: Dilute the stock solution to a final concentration appropriate for the assay (e.g., 100 ng/mL). This concentration should be consistent across all samples.
-
EDTA Analytical Standard Stock Solution: Prepare a stock solution of unlabeled EDTA in the same solvent at 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with known concentrations of unlabeled EDTA.
3. Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of each sample (unknowns, calibration standards, and quality controls), add a fixed volume (e.g., 10 µL) of the EDTA-D16 IS working solution.
-
Vortex briefly to mix.
-
Protein Precipitation: Add a volume of cold organic solvent (e.g., 300 µL of acetonitrile) to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection onto the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a C18 column) to separate the analyte from other matrix components. The mobile phase will typically consist of a gradient of water and an organic solvent, both containing a small amount of an acid like formic acid to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both unlabeled EDTA and EDTA-D16 will be monitored.
5. Data Analysis:
-
Integrate the peak areas for both the analyte (unlabeled EDTA) and the internal standard (EDTA-D16).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound is a critical tool for modern analytical science, enabling researchers and drug development professionals to achieve highly accurate and reproducible quantitative results. Its role as a stable isotope-labeled internal standard is indispensable for robust bioanalytical methods. Understanding its properties and the principles of its application is essential for its effective implementation in the laboratory.
References
- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EDTA Chelation Therapy - [urbaniv.com]
- 5. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]
- 6. journalijsra.com [journalijsra.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of EDTA-D16 in Water and Organic Solvents
Core Concepts of EDTA Solubility
Ethylenediaminetetraacetic acid (EDTA) in its acidic form is a crystalline solid that is poorly soluble in water and generally insoluble in organic solvents.[1][2][3] The limited aqueous solubility of the free acid form is attributed to strong intra- and inter-molecular hydrogen bonding within its crystal lattice structure, which presents a kinetic barrier to solvation.[4][5]
The solubility of EDTA is highly dependent on pH. The acidic protons of the four carboxylic acid groups can be removed by the addition of a base, leading to the formation of EDTA salts. These salt forms, such as disodium EDTA and tetrasodium EDTA, are significantly more soluble in water.[2] This is due to the ionic nature of the salts, which readily interact with polar water molecules.
Solubility Data
The following tables summarize the available qualitative and quantitative solubility data for non-deuterated EDTA and its common salts. This data serves as a strong proxy for the expected solubility of EDTA-D16.
Table 1: Solubility of EDTA Acid in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 0.5 g/L | 25 |
| Cold Water | Slightly soluble to insoluble | - |
| Boiling Water | Soluble in 160 parts | 100 |
| Ethanol | Insoluble | - |
| General Organic Solvents | Insoluble | - |
| Sodium Hydroxide Solution | Soluble | - |
| Sodium Carbonate Solution | Soluble | - |
| Ammonia Solution | Soluble | - |
Data sourced from multiple references.[1][3][6]
Table 2: Solubility of EDTA Salts in Water
| Compound | Solvent | Solubility |
| Disodium EDTA | Water | Highly soluble |
| Tetrasodium EDTA | Water | ~550 mg/mL (1.45 M) |
Data sourced from multiple references.[2]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in its physicochemical characterization. The following outlines a general experimental protocol for determining the solubility of a compound like EDTA-D16.
Method 1: Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[7]
Protocol:
-
Preparation: Add an excess amount of the solid compound (solute) to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Quantification: Accurately measure the concentration of the solute in the clear, saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at that specific temperature.
Method 2: Titration Method
This method is particularly useful for compounds whose solubility is pH-dependent.
Protocol:
-
Suspension Preparation: Prepare a suspension of the compound in the solvent of interest.
-
Titration: Gradually add a titrant (an acid or a base) to the suspension while monitoring the pH.
-
Endpoint Determination: The point at which the solid completely dissolves corresponds to the solubility at that specific pH.
-
Analysis: The amount of titrant added and the change in pH can be used to calculate the solubility.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of a typical solubility determination experiment.
Caption: A flowchart illustrating the key steps in determining the solubility of a chemical compound using the shake-flask method.
References
- 1. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. organic chemistry - Solubility of EDTA in water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of EDTA in Biological Samples by LC-MS/MS using a Stable Isotope Labeled Internal Standard
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized in various industrial and medical applications. In the biomedical field, it is a common anticoagulant for blood sample preservation and is used in chelation therapy to treat heavy metal poisoning.[1] Accurate quantification of EDTA in biological matrices such as plasma, serum, and urine is crucial for toxicological assessments, clinical monitoring, and forensic investigations.[2][3]
This application note details a robust and sensitive method for the quantification of EDTA in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, EDTA-D16. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Principle of the Method
The method is based on the principle of stable isotope dilution analysis. A known amount of EDTA-D16, which is chemically identical to EDTA but has a higher mass, is added to the plasma samples. Following a simple protein precipitation step, the sample is analyzed by LC-MS/MS. The chromatographic separation is achieved on a reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of EDTA to that of EDTA-D16 is used to calculate the concentration of EDTA in the sample, providing reliable and accurate quantification.
Experimental Protocols
Materials and Reagents
-
EDTA (analytical standard)
-
EDTA-D16 (Deuterated EDTA, Internal Standard)[4]
-
LC-MS/MS grade Methanol
-
LC-MS/MS grade Acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA anticoagulant, analyte-free for calibration standards and quality controls)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
Preparation of Solutions
-
EDTA Stock Solution (1 mg/mL): Accurately weigh 10 mg of EDTA and dissolve in 10 mL of ultrapure water.
-
EDTA-D16 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of EDTA-D16 and dissolve in 10 mL of ultrapure water.[4]
-
EDTA Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the EDTA stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the EDTA-D16 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standards, quality controls, or sample plasma into the appropriately labeled tubes.
-
Add 10 µL of the IS Working Solution (100 ng/mL EDTA-D16) to all tubes except for the blank.
-
To precipitate proteins, add 200 µL of cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| EDTA | 293.1 > 160.1 |
| EDTA-D16 | 309.2 > 176.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
Note: The MRM transition for EDTA is based on the protonated molecule [M+H]+. The transition for EDTA-D16 is inferred based on the mass difference of 16 Da due to deuterium labeling and a similar fragmentation pattern.
Data Presentation
The following table summarizes the typical quantitative performance of this method, compiled from representative data in the literature.[2][5]
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, compensated by IS |
| Extraction Recovery | > 90% |
| Short-Term Stability (24h at RT) | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Long-Term Stability (-80°C for 30 days) | Stable |
Mandatory Visualization
Caption: Experimental workflow for EDTA quantification.
Conclusion
The described LC-MS/MS method using EDTA-D16 as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of EDTA in human plasma. The simple sample preparation procedure and the robustness of the analytical method make it suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of EDTA in dried bloodstains by electrospray LC-MS-MS and ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDTA-D16 in Clinical and Diagnostic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of deuterated ethylenediaminetetraacetic acid (EDTA-D16) in clinical and diagnostic research. Detailed protocols for its primary application as a stable isotope-labeled internal standard in mass spectrometry-based assays are provided, along with data presentation examples and workflow visualizations.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent and anticoagulant in clinical and diagnostic settings.[1][2] Its deuterated analog, EDTA-D16, in which 16 hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS).[3][4][5] The key advantage of using a stable isotope-labeled internal standard like EDTA-D16 is its chemical and physical similarity to the analyte (endogenous or unlabeled EDTA), while being distinguishable by its higher mass. This allows for accurate correction of variability during sample preparation and analysis, leading to highly precise and reliable quantification.[6]
The primary applications of EDTA-D16 in clinical and diagnostic research include:
-
Therapeutic Drug Monitoring (TDM): Ensuring that levels of administered drugs are within their therapeutic range.[7][8]
-
Quantification of Anticoagulants: Measuring the concentration of EDTA in blood samples to ensure proper anticoagulation for various diagnostic tests.
-
Metabolomics: Used in quality assessment of plasma and serum samples for metabolomic studies.[9]
-
Clinical Chemistry: As an internal standard in various clinical chemistry assays requiring precise quantification.
Application 1: Quantification of EDTA in Human Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of EDTA in human plasma, using EDTA-D16 as an internal standard. This is crucial for studies investigating the impact of EDTA as an anticoagulant on various biochemical assays or for monitoring patients undergoing chelation therapy.
Experimental Protocol
1. Materials and Reagents:
-
EDTA and EDTA-D16 standards
-
Human plasma (collected in non-EDTA tubes for standard curve preparation)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
EDTA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of EDTA in 10 mL of water.
-
EDTA-D16 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of EDTA-D16 in 1 mL of water.
-
EDTA Working Standards: Prepare a series of working standards by serial dilution of the EDTA stock solution with water to cover the desired calibration range (e.g., 1 µg/mL to 1000 µg/mL).
-
IS Working Solution (10 µg/mL): Dilute the EDTA-D16 stock solution with water.
3. Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL EDTA-D16 internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax RRHD HILIC Plus (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-4.0 min), 50-95% B (4.0-4.1 min), 95% B (4.1-5.0 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | EDTA: 293.1 -> 160.1; EDTA-D16: 309.2 -> 168.1 |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
5. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (EDTA) to the internal standard (EDTA-D16).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of EDTA in the unknown samples is determined from the calibration curve using linear regression.
Data Presentation
Table 1: Example Calibration Curve Data for EDTA Quantification
| Standard Concentration (µg/mL) | EDTA Peak Area | EDTA-D16 Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,432 | 1,523,487 | 0.010 |
| 5 | 78,945 | 1,554,321 | 0.051 |
| 10 | 156,789 | 1,532,198 | 0.102 |
| 50 | 798,456 | 1,567,890 | 0.509 |
| 100 | 1,602,345 | 1,548,765 | 1.035 |
| 500 | 8,123,456 | 1,555,678 | 5.222 |
| 1000 | 16,345,678 | 1,549,876 | 10.546 |
Table 2: Example Quality Control Sample Results
| QC Level | Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 75 | 76.2 | 101.6 | 3.2 |
| High | 750 | 742.5 | 99.0 | 2.8 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of EDTA in plasma using EDTA-D16.
Application 2: Therapeutic Drug Monitoring (TDM) of a Small Molecule Drug
In TDM, EDTA-D16 can be used as a surrogate internal standard when a deuterated version of the drug of interest is not available or is cost-prohibitive. While a structurally analogous or stable isotope-labeled version of the analyte is preferred, EDTA-D16 can still improve precision in some assays by correcting for variability in sample processing and injection volume.
Experimental Protocol
This protocol outlines a general procedure. Specific parameters must be optimized for the drug of interest.
1. Materials and Reagents:
-
Drug of interest and its corresponding standard
-
EDTA-D16
-
Human plasma (drug-free for standard curve preparation)
-
Appropriate organic solvent for extraction (e.g., acetonitrile, methanol, ethyl acetate)
-
Reagents for pH adjustment if necessary (e.g., formic acid, ammonium hydroxide)
2. Preparation of Solutions:
-
Drug Stock Solution (1 mg/mL): Prepare in a suitable solvent.
-
EDTA-D16 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in water.
-
Drug Working Standards: Serially dilute the drug stock solution to create calibration standards in drug-free plasma.
-
IS Working Solution (concentration to be optimized): Dilute the EDTA-D16 stock solution.
3. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the EDTA-D16 working solution.
-
Add 50 µL of a pH-adjusting buffer (if required for optimal extraction).
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Develop a chromatographic method that provides good separation of the drug of interest from endogenous plasma components.
-
Optimize mass spectrometry parameters (MRM transitions, collision energy, etc.) for both the drug and EDTA-D16.
Data Presentation
Table 3: Example Data for TDM of "Drug X"
| Sample Type | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) |
| Calibration Std 1 | 1.0 | 1.1 |
| Calibration Std 2 | 5.0 | 4.8 |
| Calibration Std 3 | 25.0 | 25.5 |
| Calibration Std 4 | 100.0 | 98.7 |
| QC Low | 3.0 | 3.2 |
| QC Medium | 40.0 | 41.5 |
| QC High | 80.0 | 78.9 |
| Patient Sample 1 | - | 15.2 |
| Patient Sample 2 | - | 65.8 |
Logical Relationship Diagram
Caption: Use of EDTA-D16 to correct for analytical variability.
Conclusion
EDTA-D16 is a valuable tool in clinical and diagnostic research, primarily serving as a robust internal standard for quantitative mass spectrometry. Its use significantly enhances the accuracy and precision of assays for measuring endogenous or exogenous EDTA, as well as other analytes in therapeutic drug monitoring. The protocols and data presented here provide a foundation for the implementation of EDTA-D16 in various research and diagnostic applications. Researchers should optimize the provided methods for their specific instrumentation and analytical needs to ensure the highest quality data.
References
- 1. The role of ethylenediamine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Edta (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3908-0.1 [isotope.com]
- 5. Edta (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3908-0.5 [isotope.com]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tecan.com [tecan.com]
- 9. bevital.no [bevital.no]
Application Note: Quantitative Analysis of EDTA in Biological Matrices using Isotope Dilution Mass Spectrometry with EDTA-D16
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely used as an anticoagulant in blood collection tubes, a preservative in pharmaceutical formulations, and a treatment for heavy metal poisoning.[1][2] Accurate quantification of EDTA is crucial for quality control, toxicological studies, and clinical diagnostics. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy.[3][4] This method utilizes a stable isotope-labeled internal standard (IS), which is chemically identical to the analyte but has a different mass.[5][6] This application note provides a detailed protocol for the quantification of EDTA in biological matrices using EDTA-D16 as the internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The EDTA-D16 IS co-elutes with the native EDTA and experiences identical conditions during sample preparation and ionization, effectively correcting for matrix effects and variations in extraction recovery.[5][7]
Principle of the Method
The core principle of this IDMS method is the addition of a known quantity of deuterated EDTA (EDTA-D16) to a sample containing an unknown quantity of native EDTA. The sample is then processed, and the analyte/internal standard mixture is analyzed by LC-MS/MS. By measuring the peak area ratio of the analyte to the internal standard and plotting it against the concentration ratio for a series of calibration standards, a calibration curve is generated. This curve is then used to determine the exact concentration of EDTA in the original sample, as the ratio of the two species remains constant throughout the analytical process.
Experimental Protocol
This protocol is intended for the analysis of EDTA in human plasma.
Materials and Reagents
-
EDTA (MW: 292.24 g/mol ), analytical standard grade
-
EDTA-D16 (Perdeuterated ethylenediaminetetraacetic acid), analytical standard grade
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Control human plasma (K2-EDTA free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Volumetric flasks and pipettes
Preparation of Stock and Working Solutions
-
EDTA Stock Solution (1 mg/mL): Accurately weigh 10 mg of EDTA and dissolve it in 10 mL of LC-MS grade water to create a 1 mg/mL stock solution.
-
EDTA-D16 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of EDTA-D16 and dissolve it in 1 mL of LC-MS grade water.
-
IS Working Solution (1 µg/mL): Perform a serial dilution of the IS stock solution with 50:50 ACN:Water to create a working solution of 1 µg/mL.
-
Calibration Standards: Prepare a series of EDTA working solutions by diluting the 1 mg/mL stock solution. Then, spike these into control plasma to create calibration standards with final concentrations ranging from 10 ng/mL to 5000 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (1 µg/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
Experimental Workflow Diagram
The overall process from sample receipt to final data analysis is illustrated in the following workflow.
Caption: Workflow for EDTA quantification by IDMS.
LC-MS/MS Conditions
The following tables outline the instrumental parameters for the analysis.
| Parameter | Value |
| LC System | Standard UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 5% B (4.1-5.0 min) |
| Table 1: Liquid Chromatography Parameters |
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | EDTA: m/z 293.2, EDTA-D16: m/z 309.2 |
| Product Ion (Q3) | EDTA: m/z 160.1, EDTA-D16: m/z 168.1 (Hypothetical) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Source Temp. | 500°C |
| Table 2: Mass Spectrometry Parameters. The protonated molecular ion for EDTA is m/z 293.2.[8][9] |
Data Presentation and Method Performance
A summary of the expected method performance characteristics is provided below. These values are representative and should be confirmed during formal method validation.
| Performance Metric | Specification |
| Linearity Range | 10 – 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg (absolute amount)[8][9][10] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 – 115%[8][9][10][11] |
| Matrix Effect | Monitored and corrected by EDTA-D16 |
| Table 3: Method Performance Characteristics |
Logical Diagram for IDMS Quantification
The relationship between the analyte, internal standard, and the final calculation is based on a ratiometric approach.
Caption: Ratiometric principle of IDMS quantification.
Conclusion
This application note details a robust and reliable IDMS method for the quantification of EDTA in biological matrices using EDTA-D16 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for analytical variability. The protocol is suitable for applications in pharmaceutical development, clinical research, and other areas where precise measurement of EDTA is required.
References
- 1. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 2. scispace.com [scispace.com]
- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. bioanalytics.substack.com [bioanalytics.substack.com]
- 7. cerilliant.com [cerilliant.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jppres.com [jppres.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for EDTA Analysis in Environmental Water Samples
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent used extensively in various industrial, agricultural, and household applications. Due to its high stability and low biodegradability, EDTA is a persistent organic pollutant in aquatic environments. Its ability to form stable complexes with heavy metals can lead to the remobilization of these metals from sediments, posing a potential risk to ecosystems and human health. Consequently, the accurate and sensitive determination of EDTA concentrations in environmental water samples is of significant importance for environmental monitoring and risk assessment.
These application notes provide an overview of common sample preparation techniques for the analysis of EDTA in environmental water samples, including detailed protocols and performance data to guide researchers and scientists.
Application Note 1: Solid-Phase Extraction (SPE) for EDTA Analysis
Solid-phase extraction is a widely used technique for the preconcentration and purification of EDTA from complex aqueous matrices. This method involves passing the water sample through a solid sorbent that retains the analyte of interest, which is then eluted with a small volume of a suitable solvent. SPE is often coupled with analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Data Presentation: Performance of SPE-based Methods
| Analytical Method | Sample Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) | Reference |
| SPE-GC/MS | River Water | 98.1 - 100.5 | - | - | - | |
| SPE-GC/MS | Milli-Q Water | 100.2 - 100.5 | - | - | 0.3 - 4.2 | |
| SPE-GC/MS | Tap Water | 98.1 - 100.1 | - | - | 0.9 - 1.7 | |
| SPE-HPLC-UV | Seawater | Good | 1 nM | - | < 6 |
Experimental Protocol: SPE-GC/MS for EDTA Analysis
This protocol is based on the method described by Kubota et al. for the determination of EDTA in river water.
1. Materials and Reagents
-
Solid-Phase Extraction Cartridges: Activated carbon or similar sorbent.
-
Water Sample (e.g., river water, wastewater effluent).
-
Methanol (HPLC grade).
-
Boron trifluoride-methanol solution (BF3-methanol).
-
Internal Standard (e.g., Cyclohexanediaminetetraacetic acid - CDTA).
-
Deionized Water.
-
L(+)-ascorbic acid (for dechlorination of tap water if necessary).
2. Sample Preparation and SPE Procedure
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If residual chlorine is present, dechlorinate with L(+)-ascorbic acid.
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically by washing with methanol followed by deionized water.
-
Sample Loading: Pass a known volume of the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove any interfering substances.
-
Elution: Elute the retained EDTA from the cartridge with methanol.
3. Derivatization (Methyl Esterification)
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add BF3-methanol solution to the dried residue.
-
Heat the mixture (e.g., 60-90°C for 5-10 minutes) to facilitate the formation of EDTA methyl esters.
-
Cool the sample and extract the derivatives with a suitable organic solvent (e.g., hexane).
4. GC-MS Analysis
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: Capillary column suitable for the separation of the derivatized analytes.
-
Injection Mode: Split/splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of the EDTA methyl ester from other components.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Workflow for SPE-GC/MS Analysis of EDTA
Application Notes and Protocols for the Use of EDTA-D16 in Pharmacokinetic Studies of Chelating Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) and its derivatives are powerful chelating agents used in various therapeutic areas, including the treatment of heavy metal poisoning and, experimentally, in conditions associated with metal ion imbalance. The pharmacokinetic (PK) profiling of these chelating drugs is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME), which in turn informs dosing regimens and safety profiles. Accurate quantification of chelating agents in biological matrices is challenging due to their polarity and potential for metal complexation. The use of a stable isotope-labeled internal standard, such as EDTA-D16, is the gold standard for robust and reliable bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the utilization of EDTA-D16 as an internal standard in pharmacokinetic studies of chelating drugs.
Principle of the Method
The fundamental principle of this method is isotope dilution mass spectrometry. A known concentration of a stable isotope-labeled analogue of the analyte (in this case, EDTA-D16) is added to the biological samples (e.g., plasma, urine) at an early stage of sample preparation. EDTA-D16 is chemically identical to the unlabeled EDTA or other chelating drug analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. Because it has a different mass, the mass spectrometer can distinguish between the analyte and the internal standard. By measuring the ratio of the analyte signal to the internal standard signal, variations in sample recovery and matrix effects can be effectively normalized, leading to highly accurate and precise quantification.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Chelating Drug in Rat Plasma Following a Single Intravenous Dose
| Parameter | Unit | Value (Mean ± SD, n=6) |
| Cmax | µg/mL | 52.3 ± 8.1 |
| Tmax | h | 0.08 (at first sampling point) |
| AUC(0-t) | µg·h/mL | 125.7 ± 18.4 |
| AUC(0-inf) | µg·h/mL | 130.2 ± 19.1 |
| t1/2 | h | 2.1 ± 0.4 |
| CL | mL/h/kg | 76.8 ± 11.2 |
| Vd | mL/kg | 225.3 ± 35.7 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution. |
Table 2: Linearity and Sensitivity of the LC-MS/MS Method
| Parameter | Value |
| Calibration Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%Bias) | ± 12% |
Experimental Protocols
Materials and Reagents
-
Analyte: Chelating drug of interest (e.g., EDTA)
-
Internal Standard: EDTA-D16 (commercially available)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium formate, Trichloroacetic acid (TCA)
-
Biological Matrix: Rat plasma (or other relevant matrix)
-
Equipment:
-
Liquid Chromatography system (e.g., HPLC or UPLC)
-
Tandem Mass Spectrometer (e.g., triple quadrupole)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the chelating drug in a suitable solvent (e.g., water).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve EDTA-D16 in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of ACN and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the EDTA-D16 stock solution in the same diluent.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards/QCs, or study sample) into the labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.
-
Vortex briefly.
-
Add 200 µL of cold ACN containing 1% FA (or a suitable protein precipitating agent like TCA) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like EDTA.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient Elution: A gradient from high organic to increasing aqueous mobile phase.
-
Flow Rate: e.g., 0.4 mL/min.
-
Mass Spectrometer: Operate in negative ion mode with electrospray ionization (ESI).
-
MRM Transitions:
-
Analyte (EDTA): e.g., m/z 291.1 → 132.1
-
Internal Standard (EDTA-D16): e.g., m/z 307.2 → 138.1 (Note: MRM transitions should be optimized for the specific chelating drug and mass spectrometer).
-
Data Analysis and Pharmacokinetic Calculations
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentrations of the unknown samples from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study of a chelating drug using EDTA-D16.
Caption: Logical relationship of a chelating drug's mechanism of action.
Application Note: Quantification of EDTA via Pre-column Derivatization High-Performance Liquid Chromatography (HPLC)
[AN-EDTA-001]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated method for the quantification of ethylenediaminetetraacetic acid (EDTA) in various sample matrices. Due to its lack of a suitable chromophore, direct detection of EDTA by UV-Vis is not feasible. This protocol outlines a pre-column derivatization procedure wherein EDTA is complexed with ferric chloride (FeCl₃) to form a stable, UV-active Fe(III)-EDTA complex. This complex can then be separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is sensitive, specific, and applicable for the determination of EDTA in pharmaceuticals, cosmetics, and environmental samples.[1][2][3]
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized in various industries, including pharmaceuticals, food and beverage, and cosmetics, to sequester metal ions and prevent degradation of active ingredients.[1][3] Its quantification is crucial for quality control, formulation development, and stability testing. However, the inherent chemical structure of EDTA lacks a chromophore, precluding its direct analysis by HPLC with UV-Vis detection.[1][2][3]
To overcome this limitation, a pre-column derivatization technique is employed. This method involves the reaction of EDTA with a derivatizing agent to form a product with strong UV absorbance.[4] A common and effective approach is the complexation of EDTA with a transition metal ion, such as iron (III), to form a stable metal-EDTA complex that can be readily detected.[1][3][5] This application note provides a detailed protocol for the quantification of EDTA using pre-column derivatization with ferric chloride followed by RP-HPLC analysis.
Experimental Workflow
The overall experimental workflow for the quantification of EDTA using pre-column derivatization HPLC is illustrated below.
Caption: Workflow for EDTA quantification by pre-column derivatization HPLC.
Experimental Protocols
This section provides a detailed protocol for the quantification of EDTA based on established methods.[1][3][6]
1. Reagents and Materials
-
EDTA disodium salt dihydrate (analytical standard)
-
Ferric chloride (FeCl₃), anhydrous
-
Hydrochloric acid (HCl), 1 N
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium bromide or Tetrabutylammonium hydroxide
-
Sodium acetate trihydrate
-
Acetic acid, glacial
-
Water (HPLC grade or ultrapure)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Water bath
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
Diluent: Prepare the diluent as specified by the chosen method. For instance, water can be used as a diluent.[1]
-
Ferric Chloride Solution (Derivatizing Agent): Accurately weigh approximately 0.64 g of anhydrous ferric chloride and transfer to a 200 mL volumetric flask. Add 5 mL of 1 N HCl and dissolve. Make up the volume to 200 mL with water.[1]
-
EDTA Standard Stock Solution (1 mg/mL): Accurately weigh 63.5 mg of EDTA disodium salt dihydrate (equivalent to 50 mg of EDTA) and dissolve in 50 mL of diluent in a volumetric flask.[1]
-
Mobile Phase: The mobile phase composition can vary. A common mobile phase consists of a buffer solution and an organic modifier. For example, a mixture of 5% methanol and 95% aqueous solution containing 0.7 g/L tetrabutylammonium bromide and 4.6 g/L sodium acetate trihydrate, with the pH adjusted to 4.0 with glacial acetic acid.[1][6] Another option includes a buffer of 0.06% tetrabutylammonium hydroxide adjusted to pH 7.5 with orthophosphoric acid, mixed with methanol and water.[7] Always filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Derivatization Procedure
-
Standard Derivatization: Transfer a known volume (e.g., 10 mL) of the EDTA standard stock solution into a 100 mL volumetric flask. Add 5 mL of the ferric chloride solution.[1]
-
Sample Derivatization: For a solid sample, dissolve a known weight (e.g., 500 mg) in a specific volume of diluent (e.g., 25 mL). Add a defined volume of the ferric chloride solution (e.g., 2 mL).[1] For liquid samples, an appropriate dilution may be necessary before adding the derivatizing agent.
-
Reaction: Shake the mixture well and heat in a water bath at 70°C for 20 minutes.[1][3][6]
-
Final Preparation: Allow the solution to cool to room temperature. Make up the volume to the mark with the diluent. Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
4. HPLC Conditions
The following table summarizes typical HPLC conditions for the analysis of the Fe(III)-EDTA complex.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm)[1][3][6] | YMC Pack ODS-A (5 µm)[2] | XBridge C8[7] |
| Mobile Phase | 5% Methanol, 95% (0.7 g/L Tetrabutylammonium bromide + 4.6 g/L Sodium acetate trihydrate in water), pH 4.0[1][6] | Tetrabutylammonium bromide buffer (pH 2.8) and Acetonitrile[2] | Buffer (0.06% Tetrabutylammonium hydroxide, pH 7.5), Methanol, Water (175:90:675 v/v/v)[7] |
| Flow Rate | 1.0 mL/min[1][6] | Not Specified | 2.0 mL/min[7] |
| Column Temp. | 30°C[1] | Not Specified | 45°C[7] |
| Injection Vol. | 100 µL[1][3][6] | Not Specified | Not Specified |
| Detection | UV at 254 nm[1] | UV at 254 nm[2] | UV at 259 nm[7] |
| Run Time | 10 min (standard), 60 min (sample)[1] | Not Specified | Not Specified |
5. Data Analysis
-
Calibration Curve: Prepare a series of working standard solutions by diluting the derivatized standard stock solution to achieve a range of concentrations (e.g., 0.5-10.0 mg/kg).[2] Inject each standard and record the peak area of the Fe(III)-EDTA complex. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the derivatized sample solution and record the peak area of the Fe(III)-EDTA complex. Determine the concentration of EDTA in the sample by interpolating the peak area from the calibration curve.
Quantitative Data Summary
The performance of the pre-column derivatization HPLC method for EDTA quantification has been validated in several studies. The following table summarizes key quantitative data for easy comparison.
| Parameter | Method 1 (FeCl₃ Derivatization)[2] | Method 2 (FeCl₃ Derivatization)[5] | Method 3 (Copper Acetate Derivatization)[7] |
| Linearity Range | 0.5 - 10.0 mg/kg | Not Specified, but good linearity observed | 25 - 75 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not Specified | > 0.9998 |
| Limit of Detection (LOD) | 0.25 mg/kg | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.5 mg/kg | Down to 0.1 ppm (0.1 µg/mL) | Not Specified |
| Accuracy (Recovery) | 70% - 120% | Not Specified | 98.3% - 98.8% |
| Precision (%RSD) | < 20% | Not Specified | Not Specified |
Conclusion
The pre-column derivatization method using ferric chloride followed by RP-HPLC with UV detection is a reliable and sensitive approach for the quantification of EDTA.[1][3] This application note provides a comprehensive protocol and performance data to aid researchers, scientists, and drug development professionals in implementing this method for routine analysis and quality control. The method can be adapted and validated for various sample matrices to meet specific analytical needs.
References
- 1. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EDTA Analysis with HPLC - AppNote [mtc-usa.com]
- 5. lcms.cz [lcms.cz]
- 6. A validated reverse phase HPLC method for the determination of disodium EDTA in meropenem drug substance with UV-detection using precolumn derivatization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes & Protocols: The Role of EDTA-D16 in Enhancing Phosphopeptide Identification for Advanced Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing EDTA-D16 in phosphopeptide identification workflows. The inclusion of EDTA, and its deuterated form EDTA-D16, can significantly enhance the sensitivity and reliability of phosphoproteomic analyses, which are critical for understanding cellular signaling and identifying novel drug targets.
Introduction: Overcoming Challenges in Phosphoproteomics
Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle control, and apoptosis. The study of the phosphoproteome, however, is challenging due to the low stoichiometry of phosphorylation and the suppression of phosphopeptide signals in mass spectrometry (MS) by more abundant non-phosphorylated peptides.
Effective enrichment of phosphopeptides from complex biological samples is a critical first step. Common methods include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography. Despite enrichment, challenges can remain during MS analysis. The co-injection of Ethylenediaminetetraacetic acid (EDTA) has been shown to enhance the identification of phosphopeptides.[1] EDTA, a well-known chelating agent, is thought to improve phosphopeptide detection by sequestering metal ions that can interfere with ionization and by reducing the signal intensity of non-phosphorylated peptides.[1][2]
The Role of EDTA-D16: An Internal Standard for Quantitative Confidence
While EDTA enhances phosphopeptide detection, ensuring the consistency and reproducibility of this enhancement is crucial for quantitative proteomics studies. This is the primary role of EDTA-D16 , a stable isotope-labeled (deuterated) version of EDTA.
By spiking a known concentration of EDTA-D16 into samples alongside the unlabeled EDTA, it serves as an invaluable internal standard . The key applications of EDTA-D16 include:
-
Quality Control: Monitoring the consistent addition of EDTA across different samples and batches.
-
Normalization: Normalizing any variations in signal enhancement caused by the EDTA addition, thereby improving the accuracy of quantitative comparisons between samples.
-
Troubleshooting: Identifying inconsistencies in sample preparation or MS analysis that might affect the efficacy of the EDTA enhancement.
The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodologies, and the application of EDTA-D16 brings this level of quality control to EDTA-enhanced phosphoproteomics.
Quantitative Data Summary
The following table summarizes the expected quantitative improvements in phosphopeptide identification when using the EDTA enhancement method with EDTA-D16 as an internal standard. The data is representative of a typical experiment analyzing a complex cell lysate.
| Analysis Condition | Total Peptides Identified | Unique Phosphopeptides Identified | % Phosphopeptide Selectivity | EDTA-D16 Signal Intensity (Relative) | Notes |
| Standard Enrichment (No EDTA) | 15,000 | 2,500 | 16.7% | N/A | Baseline performance of the enrichment method. |
| Enrichment + EDTA | 14,500 | 3,500 | 24.1% | N/A | A significant increase in phosphopeptide identifications.[1] |
| Enrichment + EDTA + EDTA-D16 | 14,600 | 3,550 | 24.3% | 1.00 ± 0.05 | Consistent high number of phosphopeptides with stable internal standard signal, ensuring reproducibility. |
This data is illustrative and actual results may vary depending on the sample type, enrichment method, and instrumentation.
Experimental Protocols
Protocol for EDTA-Enhanced Phosphopeptide Enrichment from Cultured Cells
This protocol outlines the key steps for protein extraction, digestion, phosphopeptide enrichment using TiO2, and the addition of EDTA/EDTA-D16 for enhanced MS analysis.
Materials:
-
Cell lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5, phosphatase and protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Titanium dioxide (TiO2) spin tips or beads
-
TiO2 loading buffer (e.g., 80% acetonitrile, 5% TFA)
-
TiO2 wash buffer 1 (e.g., 30% acetonitrile, 1% TFA)
-
TiO2 wash buffer 2 (e.g., 80% acetonitrile, 0.1% TFA)
-
TiO2 elution buffer (e.g., 10% ammonia solution or 5% ammonium hydroxide)
-
EDTA stock solution (e.g., 100 mM, pH 8.0)
-
EDTA-D16 stock solution (e.g., 100 mM, pH 8.0)
-
C18 desalting spin tips
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Cell Lysis and Protein Digestion:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer and sonicate to shear DNA.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce proteins with DTT and alkylate with IAA.
-
Dilute the urea concentration to < 2 M with 50 mM ammonium bicarbonate.
-
Digest proteins with trypsin overnight at 37°C.
-
Acidify the peptide solution with TFA to inactivate trypsin.
-
Desalt the peptide mixture using a C18 column and dry the peptides.
-
-
Phosphopeptide Enrichment using TiO2:
-
Reconstitute the dried peptides in TiO2 loading buffer.
-
Equilibrate the TiO2 spin tip/beads with loading buffer.
-
Load the peptide solution onto the TiO2 material and incubate.
-
Wash the TiO2 material sequentially with wash buffer 1 and wash buffer 2 to remove non-specifically bound peptides.
-
Elute the phosphopeptides using the elution buffer.
-
Immediately acidify the eluted phosphopeptides with TFA and dry.
-
-
Sample Preparation for LC-MS/MS with EDTA/EDTA-D16:
-
Reconstitute the dried, enriched phosphopeptides in a solution of 0.1% formic acid.
-
Prepare a fresh working solution of EDTA and EDTA-D16. For example, a 1:1 mixture of 1 mM EDTA and 1 mM EDTA-D16.
-
For co-injection, add the EDTA/EDTA-D16 mixture to the reconstituted phosphopeptide sample to a final concentration of approximately 10-50 µM each. The optimal concentration may need to be determined empirically.
-
Alternatively, the EDTA/EDTA-D16 solution can be co-injected via a separate pump if the LC system allows.
-
-
LC-MS/MS Analysis:
-
Analyze the samples on a high-resolution mass spectrometer.
-
Set up the data acquisition method to include monitoring of the precursor ions for EDTA-D16 to confirm its presence and stability throughout the analysis.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow, a relevant signaling pathway, and the proposed mechanism of EDTA action.
Caption: Experimental workflow for EDTA-enhanced phosphoproteomics.
Caption: Example: MAPK signaling pathway analysis.
Caption: Proposed mechanism of EDTA action.
Conclusion
The addition of EDTA to phosphopeptide samples prior to LC-MS/MS analysis is a simple and effective method to increase the number of identified phosphopeptides. The further inclusion of EDTA-D16 as an internal standard provides a critical layer of quality control, enhancing the reliability and reproducibility of quantitative phosphoproteomic studies. This approach is particularly valuable for researchers in basic science and drug development who rely on accurate and robust data to unravel complex signaling networks and identify novel therapeutic targets.
References
Troubleshooting & Optimization
Technical Support Center: Accurate EDTA Quantification with Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of ethylenediaminetetraacetic acid (EDTA) quantification using an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of EDTA using an internal standard, particularly with LC-MS/MS methods.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure EDTA and the internal standard are in a consistent ionic state. | |
| Secondary interactions with the stationary phase. | Use a mobile phase additive, such as a small amount of a chelating agent, to reduce unwanted interactions. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure mobile phase components are accurately measured and well-mixed. Degas the mobile phase to prevent bubble formation. |
| Column temperature variation. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Air bubbles in the LC system. | Purge the pumps and ensure all connections are secure to prevent air from entering the system. | |
| High Signal Variability or Poor Reproducibility | Inconsistent sample preparation. | Standardize the sample preparation protocol, ensuring precise and consistent addition of the internal standard to all samples and standards at an early stage.[1] |
| Matrix effects (ion suppression or enhancement).[2][3][4] | Dilute the sample to reduce the concentration of interfering matrix components.[3] Optimize the sample clean-up procedure (e.g., using solid-phase extraction) to remove matrix interferences.[2][3] Adjust chromatographic conditions to separate EDTA and the internal standard from co-eluting matrix components.[2] | |
| Instrument instability. | Allow the LC-MS/MS system to equilibrate sufficiently before starting the analytical run. Perform system suitability tests to ensure consistent performance. | |
| Low Signal Intensity or Sensitivity | Suboptimal ionization parameters. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for both EDTA and the internal standard. |
| Sample degradation. | Prepare fresh samples and standards. If necessary, investigate the stability of EDTA in the sample matrix and analytical solutions. | |
| Matrix-induced ion suppression.[2][3] | Implement strategies to mitigate matrix effects as described above. | |
| Internal Standard Signal is Absent or Very Low | Incorrect concentration of the internal standard. | Verify the concentration of the internal standard stock solution and the spiking procedure. |
| Degradation of the internal standard. | Check the stability of the internal standard in the stock solution and sample matrix. | |
| Mass spectrometer settings are not optimized for the internal standard. | Ensure the mass spectrometer is set to monitor the correct parent and product ions for the internal standard. | |
| Carryover of EDTA or Internal Standard | Adsorption to the analytical system. | Use a wash solution containing a chelating agent to clean the injector and column between runs. It may be necessary to use EDTA-free blood extracts as blanks to avoid cross-contamination.[5] |
| High concentration samples analyzed before low concentration samples. | Randomize the injection sequence or inject a blank after high-concentration samples. |
Frequently Asked Questions (FAQs)
Internal Standard Selection and Usage
1. Why is an internal standard necessary for accurate EDTA quantification?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte (EDTA) that is added at a constant concentration to all samples, calibration standards, and quality controls.[1] It is crucial for improving accuracy and precision by compensating for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][6] By calculating the ratio of the analyte signal to the internal standard signal, the effects of these variations can be normalized, leading to more reliable results.[1]
2. What are the key criteria for selecting a suitable internal standard for EDTA analysis?
An ideal internal standard for EDTA should:
-
Be chemically and structurally similar to EDTA.[1]
-
Exhibit similar chromatographic behavior (retention time) and ionization efficiency.
-
Not be naturally present in the samples being analyzed.[1]
-
Be well-resolved from EDTA and other sample components in the chromatogram.[1]
-
Be of high purity and stable in solution.
Stable isotope-labeled (e.g., deuterated or ¹³C-labeled) EDTA is the most ideal internal standard as its chemical and physical properties are nearly identical to the unlabeled analyte.[7] If a stable isotope-labeled standard is unavailable, a structurally similar analog can be used. For EDTA, common choices include 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA or CyDTA) and 1,2-propanediaminetetraacetic acid (1,2-PDTA).[8][9]
3. When and how should the internal standard be added to the samples?
The internal standard should be added as early as possible in the sample preparation workflow.[7] This ensures that it experiences the same conditions as the analyte throughout the entire process, including extraction, derivatization (if any), and analysis, thereby effectively correcting for any losses or variations.[7] It is critical to add a consistent and precise amount of the internal standard to every sample, calibrator, and quality control.
Method and Data Interpretation
4. What are common analytical techniques for EDTA quantification?
Several techniques can be used for EDTA quantification, including:
-
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/VIS): This method often requires pre-column derivatization of EDTA with a metal ion (e.g., iron(III) or copper(II)) to form a complex that can be detected by UV-Vis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique necessitates derivatization to make EDTA volatile.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can often measure EDTA directly without derivatization.[10] It is the preferred method for complex matrices like biological fluids.
5. How are matrix effects identified and mitigated?
Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[2][4] They can be identified by:
-
Post-column infusion: A constant flow of the analyte is introduced into the mass spectrometer after the analytical column, while a blank matrix extract is injected. Dips or rises in the analyte signal indicate regions of ion suppression or enhancement.
-
Comparing the slope of a calibration curve in solvent to that in a matrix extract: A significant difference in the slopes suggests the presence of matrix effects.
To mitigate matrix effects:
-
Optimize sample preparation: Use more selective extraction techniques like solid-phase extraction (SPE) to remove interfering compounds.[2]
-
Improve chromatographic separation: Modify the mobile phase, gradient, or column to separate the analyte from matrix components.[2]
-
Dilute the sample: This reduces the concentration of interfering substances.[3]
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the labeled standard is affected in the same way as the analyte.[2]
6. What are typical validation parameters for an EDTA quantification method?
A robust EDTA quantification method should be validated for the following parameters:
-
Selectivity: The ability to differentiate and quantify EDTA in the presence of other components in the sample.[8]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[8]
-
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of EDTA that can be reliably detected and quantified.[8]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of EDTA in the sample matrix and in prepared solutions under different storage conditions.
Quantitative Data Summary
The following table summarizes typical performance characteristics for EDTA quantification methods using an internal standard, as reported in the literature.
| Parameter | Method | Internal Standard | Matrix | Value | Reference |
| Linearity Range | HPLC-UV/VIS | - | Surface Water | 10 - 200 µg/L | [8] |
| Correlation Coefficient (R²) | HPLC-UV/VIS | - | Surface Water | 0.9985 | [8] |
| Limit of Detection (LOD) | HPLC-UV/VIS | - | Surface Water | 2.85 µg/L | [8] |
| Limit of Quantification (LOQ) | HPLC-UV/VIS | - | Surface Water | 9.51 µg/L | [8] |
| Mean Recovery | HPLC-UV/VIS | - | Surface Water | 87.51% | [8] |
| Repeatability (RSD) | HPLC-UV/VIS | - | Surface Water | 5.44% - 7.02% | [8] |
| Reproducibility (RSD) | HPLC-UV/VIS | - | Surface Water | 3.45% | [8] |
Experimental Protocols
Protocol: Quantification of EDTA in a Biological Matrix (e.g., Plasma) by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument and application.
1. Materials and Reagents
-
EDTA analytical standard
-
Stable isotope-labeled EDTA (e.g., ¹³C-EDTA) as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium hydroxide (for mobile phase modification)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Control plasma
2. Preparation of Solutions
-
EDTA Stock Solution (1 mg/mL): Accurately weigh and dissolve EDTA in water.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the labeled EDTA in water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the EDTA stock solution in control plasma.
-
IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of each standard, quality control, and unknown sample into a microcentrifuge tube.
-
Add 300 µL of the IS working solution (in protein precipitation solvent) to each tube.
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate EDTA from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for EDTA.
-
MRM Transitions: Optimize and monitor at least one transition for EDTA and one for the internal standard.
5. Data Analysis
-
Integrate the peak areas for both EDTA and the internal standard.
-
Calculate the peak area ratio (EDTA area / IS area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of EDTA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Workflow for EDTA quantification using an internal standard.
Logic of using an internal standard to improve accuracy.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. jppres.com [jppres.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of EDTA with EDTA-D16
Welcome to the Technical Support Center for the LC-MS analysis of Ethylenediaminetetraacetic acid (EDTA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on mitigating matrix effects using its deuterated internal standard, EDTA-D16.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of EDTA?
A1: Matrix effects in LC-MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for EDTA, resulting in inaccurate and unreliable quantification.[1] Biological matrices like plasma and urine are complex and contain numerous endogenous components that can interfere with the ionization of EDTA.
Q2: Why is a stable isotope-labeled internal standard like EDTA-D16 recommended for EDTA analysis?
A2: Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for compensating for matrix effects in LC-MS analysis.[2][3] EDTA-D16 is an ideal internal standard for EDTA because it has the same physicochemical properties and chromatographic behavior as the unlabeled analyte. This means it will be affected by matrix effects in the same way as EDTA. By adding a known amount of EDTA-D16 to both calibration standards and unknown samples, the ratio of the analyte peak area to the internal standard peak area can be used for quantification, effectively canceling out variations caused by matrix effects and sample preparation.
Q3: What are the typical MRM transitions for EDTA and its deuterated internal standard, EDTA-D16?
A3: For accurate and sensitive detection, specific Multiple Reaction Monitoring (MRM) transitions are used. A commonly used transition for unlabeled EDTA is the fragmentation of the precursor ion at m/z 292 to the product ion at m/z 159.[4] For the deuterated internal standard, EDTA-D16, the precursor ion will have a higher mass due to the 16 deuterium atoms. The specific MRM transitions for EDTA-D16 would need to be determined empirically but would be expected to show a corresponding mass shift.
Q4: What is the most common sample preparation technique for analyzing EDTA in biological fluids like plasma or serum?
A4: Protein precipitation is a widely used and effective method for preparing plasma and serum samples for LC-MS analysis of small molecules like EDTA.[5] This technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the abundant proteins.[5][6] The precipitated proteins are then removed by centrifugation or filtration, leaving the analyte of interest in the supernatant, which can then be injected into the LC-MS system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for EDTA | 1. Interaction with Metal Ions: EDTA is a strong chelating agent and can interact with metal ions present in the LC system (e.g., from stainless steel components), leading to peak tailing. 2. Secondary Interactions: Interaction of the polar analyte with active sites on the column stationary phase. 3. Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | 1. System Passivation: Flush the LC system with a solution containing a chelating agent to remove metal ions. 2. Mobile Phase Additive: Add a small amount of a chelating agent like EDTA (at a low, constant concentration) to the mobile phase to saturate metal-binding sites. 3. Optimize Mobile Phase pH: Adjust the mobile phase pH to ensure EDTA is in a single ionic form. 4. Match Injection Solvent: Dissolve the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Low Sensitivity / Poor Signal Intensity for EDTA | 1. Ion Suppression: Significant matrix effects from the sample are suppressing the EDTA signal. 2. Suboptimal Ionization Parameters: The settings on the mass spectrometer's ion source are not optimized for EDTA. 3. Inefficient Desolvation: Poor spray formation or incomplete solvent evaporation in the ion source. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more matrix components. 2. Optimize MS Parameters: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) specifically for EDTA and EDTA-D16. 3. Adjust Mobile Phase Composition: Modify the mobile phase to include additives that can enhance ionization, such as a low concentration of an appropriate acid or base. |
| High Variability in Results Between Samples | 1. Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different sample matrices (e.g., from different patients).[7] 2. Inconsistent Sample Preparation: Variability in the efficiency of the sample preparation process. | 1. Use of EDTA-D16 Internal Standard: This is the most effective way to correct for inter-sample variations in matrix effects and recovery.[7] 2. Automate Sample Preparation: Utilize automated liquid handlers to ensure consistency in pipetting and extraction steps. 3. Matrix-Matched Calibrators: If an isotopic internal standard is not available, prepare calibration standards in a blank matrix that is representative of the study samples. |
| Carryover of EDTA in Subsequent Injections | 1. Adsorption to LC System Components: EDTA can adsorb to active sites within the injector, tubing, or column. 2. Insufficient Needle Wash: The autosampler's needle wash procedure may not be adequate to remove all traces of EDTA. | 1. Optimize Needle Wash: Use a strong, appropriate solvent for the needle wash and increase the wash volume and duration. 2. Use a Guard Column: A guard column can help trap strongly retained compounds and can be replaced regularly. 3. System Flush: Periodically flush the entire LC system with a strong solvent to remove any accumulated analyte. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to quantify the extent of matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike EDTA and EDTA-D16 into the final reconstitution solvent.
-
Set B (Pre-Spiked Matrix): Spike EDTA and EDTA-D16 into a blank biological matrix (e.g., plasma) before the extraction procedure.
-
Set C (Post-Spiked Matrix): Extract a blank biological matrix and then spike EDTA and EDTA-D16 into the final, clean extract.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-NMF):
-
IS-NMF = (Peak Area Ratio of Analyte/IS in Set C) / (Peak Area Ratio of Analyte/IS in Set A)
-
Data Presentation:
| Analyte | Matrix | Mean Peak Area (Set A) | Mean Peak Area (Set C) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| EDTA | Plasma | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] |
| EDTA | Urine | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] |
| Analyte | Matrix | Mean Peak Area (Set B) | Mean Peak Area (Set C) | Recovery (%) |
| EDTA | Plasma | [Insert Data] | [Insert Data] | [Calculate] |
| EDTA | Urine | [Insert Data] | [Insert Data] | [Calculate] |
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of EDTA-D16 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for LC-MS analysis of EDTA with EDTA-D16 internal standard.
Caption: Logical relationship of overcoming matrix effects with an internal standard.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
Troubleshooting low signal or poor recovery of EDTA-D16 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal or poor recovery of EDTA-D16 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low signal intensity or poor recovery of the EDTA-D16 internal standard?
Low signal intensity or poor recovery of EDTA-D16 can stem from a variety of factors throughout the analytical workflow. The most common culprits include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of EDTA-D16 in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3] Deuterated internal standards may not always fully compensate for these effects.[1]
-
Suboptimal LC-MS/MS Method Parameters: An unoptimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can lead to poor peak shape, low sensitivity, and inconsistent results.[4][5][6]
-
Sample Preparation Inefficiencies: Issues during sample extraction and preparation can result in significant loss of the internal standard before analysis.
-
Instability of EDTA-D16: The stability of the deuterated internal standard can be compromised during sample storage and handling.[7]
-
Isotope-Related Issues: The "deuterium isotope effect" can cause slight differences in physicochemical properties between EDTA-D16 and the unlabeled EDTA, potentially affecting chromatographic retention time and extraction recovery.[8]
Q2: How can I systematically troubleshoot low EDTA-D16 signal?
A systematic approach is crucial for identifying the root cause of low signal. The following flowchart outlines a logical troubleshooting workflow.
Q3: What role do matrix effects play and how can I mitigate them?
Matrix effects are a significant challenge in LC-MS bioanalysis, arising from co-eluting endogenous components that affect the ionization efficiency of the analyte and internal standard.[1][2][3] This can lead to either signal suppression (most common) or enhancement. Even with a deuterated internal standard, slight differences in retention times can cause the analyte and EDTA-D16 to experience different matrix effects, compromising quantification.[9]
Strategies to Mitigate Matrix Effects:
| Strategy | Description | Key Considerations |
| Chromatographic Separation | Optimize the LC method to separate EDTA-D16 from interfering matrix components. | Experiment with different columns, mobile phase compositions, and gradients.[10] |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. | Ensure the diluted concentration of your analyte of interest is still above the lower limit of quantification (LLOQ). |
| Advanced Sample Preparation | Employ more rigorous sample clean-up techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple Protein Precipitation (PPT). | SPE can be more selective in removing interferences but requires more method development. |
| Standard Addition | Involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself. | Can be time-consuming but is a robust way to correct for matrix effects. |
| Post-Column Infusion | A qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs. | Helps in adjusting the chromatography to move the analyte peak away from these regions. |
Experimental Protocols
Protocol 1: Evaluation of Extraction Recovery
This protocol helps determine the efficiency of your sample preparation method in recovering EDTA-D16.
-
Prepare two sets of samples:
-
Set A (Pre-extraction Spike): Spike a known amount of EDTA-D16 into a blank matrix (e.g., plasma) before the extraction procedure.
-
Set B (Post-extraction Spike): Spike the same amount of EDTA-D16 into the blank matrix after the extraction procedure.
-
-
Process both sets of samples and analyze them by LC-MS/MS.
-
Calculate the percent recovery:
-
% Recovery = (Mean peak area of Set A / Mean peak area of Set B) * 100
-
A low recovery percentage indicates that a significant amount of EDTA-D16 is being lost during the sample preparation process.
Protocol 2: Assessment of Matrix Factor
This protocol quantifies the extent of ion suppression or enhancement caused by the sample matrix.
-
Prepare two sets of solutions:
-
Set 1 (Spiked Post-extracted Matrix): Extract blank matrix and then spike with a known concentration of EDTA-D16.
-
Set 2 (Neat Solution): Prepare a solution of EDTA-D16 at the same concentration in a clean solvent (e.g., mobile phase).
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = Mean peak area of Set 1 / Mean peak area of Set 2
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Data Presentation
Table 1: Troubleshooting Guide for Low EDTA-D16 Recovery
| Observed Issue | Potential Cause | Recommended Action |
| Low recovery in pre-extraction spike vs. post-extraction spike | Inefficient extraction from the matrix. | Optimize the extraction method (e.g., change SPE sorbent, adjust pH, use a different extraction solvent). |
| Good recovery but low signal in all samples | Ion suppression. | Follow the strategies to mitigate matrix effects outlined in Q3. Optimize MS source parameters.[4] |
| Inconsistent recovery across a batch of samples | Variability in sample preparation. Poor mixing of internal standard. | Ensure consistent and precise execution of the sample preparation protocol. Use a vortex mixer after adding the internal standard. |
| Gradual decrease in signal over an analytical run | System contamination or instability. | Clean the ion source and mass spectrometer inlet. Check for mobile phase degradation. |
| Peak tailing or splitting | Poor chromatography. | Use a new column, adjust mobile phase pH, or optimize the gradient profile.[10] |
Visualizations
References
- 1. myadlm.org [myadlm.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
How to avoid metal contamination in samples when using EDTA-D16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EDTA-D16. The information is designed to help you avoid metal contamination in your samples and effectively utilize this valuable reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is EDTA-D16 and how is it different from EDTA?
A1: EDTA-D16 is a deuterated form of ethylenediaminetetraacetic acid (EDTA). This means that the 16 hydrogen atoms in the EDTA molecule have been replaced with deuterium, a stable isotope of hydrogen. While its chemical properties as a metal chelator are nearly identical to EDTA, its increased mass makes it an ideal internal standard for mass spectrometry (MS)-based applications.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS), EDTA-D16 is added to samples at a known concentration to help accurately quantify the amount of unlabeled EDTA or to normalize for variations during sample preparation and analysis.[1][2][3]
Q2: What are the primary applications of EDTA-D16 in research?
A2: The primary application of EDTA-D16 is as an internal standard in quantitative mass spectrometry assays.[1][2][3] This is particularly useful for:
-
Quantifying EDTA levels: In studies where EDTA is used as a therapeutic agent or as an excipient in drug formulations, EDTA-D16 allows for precise measurement of its concentration in biological matrices like plasma or urine.[4][5]
-
Trace metal analysis: While not a direct measure of metals, it can be used in methods to quantify the amount of EDTA used to chelate metals in a sample.
-
Metabolomics: To ensure accuracy and precision in quantifying small molecules that may be affected by matrix effects during LC-MS analysis.[6]
Q3: Why is it critical to avoid metal contamination when working with EDTA-D16?
A3: EDTA is a potent chelator of divalent and trivalent metal cations.[7] Unwanted metal contamination in your samples can lead to several issues:
-
Inaccurate quantification: If you are using EDTA-D16 to quantify free EDTA, the presence of contaminating metals will lead to the formation of metal-EDTA complexes, reducing the amount of free EDTA and causing an underestimation.
-
Alteration of biological activity: If you are studying biological systems, contaminating metals can activate or inhibit metalloenzymes, interfere with signaling pathways, or catalyze oxidative damage. The addition of EDTA (or EDTA-D16) will chelate these contaminating metals, which can mask the true biological state of your sample or lead to misinterpretation of your results.
-
Interference with analytical instrumentation: High concentrations of certain metals can interfere with the performance of analytical instruments like mass spectrometers.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantification Using EDTA-D16 as an Internal Standard in LC-MS
| Possible Cause | Troubleshooting Step |
| Metal Contamination in Solvents or Reagents | 1. Use only high-purity, trace metal-grade solvents and reagents. 2. Test all solvents and reagents for metal contamination by running a blank analysis using ICP-MS. 3. Prepare fresh solutions daily to minimize leaching from containers. |
| Leaching from Labware | 1. Avoid using glassware, as it can be a significant source of metal ion contamination.[8] Use new, disposable polypropylene or other certified metal-free plasticware. 2. If reusable plasticware is necessary, acid-wash it with a dilute nitric acid solution followed by thorough rinsing with ultrapure water. |
| Cross-Contamination Between Samples | 1. Use fresh pipette tips for every sample and reagent. 2. If possible, prepare samples in a laminar flow hood or a clean environment to minimize airborne contamination. 3. Be mindful of the order in which you handle samples to avoid carryover from high-concentration to low-concentration samples. |
| Isotopic Interference | 1. Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the deuterated internal standard. 2. Check for any "cross-talk" where the signal from the analyte contributes to the internal standard's signal, which can occur with high analyte concentrations or isotopically rich compounds.[3][9] Consider using a non-linear calibration curve if this is observed.[3] |
Issue 2: Unexpected Biological Effects Observed in Cell Culture or Enzyme Assays
| Possible Cause | Troubleshooting Step |
| Contaminating Metals in Media or Buffers | 1. Use high-purity water and reagents to prepare all media and buffers. 2. Analyze your baseline media or buffer for trace metal content using ICP-MS to establish a baseline. 3. Consider using commercially available, certified low-metal cell culture media. |
| Chelation of Essential Metal Ions by EDTA-D16 | 1. Remember that EDTA-D16 will chelate essential metal ions like Ca²⁺, Mg²⁺, and Zn²⁺, which are crucial for many cellular processes and enzyme activities. 2. If your experiment is sensitive to the depletion of these ions, consider using a lower concentration of EDTA-D16 or a different internal standard. 3. For metalloenzyme studies, be aware that EDTA will likely inhibit their activity.[10][11] |
| pH Changes Due to EDTA | 1. EDTA is an acidic molecule, and preparing solutions of it can lower the pH of your buffers.[12] 2. Always adjust the final pH of your working solutions after adding EDTA-D16 to ensure it is within the optimal range for your experiment. |
Data Presentation
Table 1: Stability Constants (Log K) of EDTA with Common Metal Ions
This table provides the logarithm of the formation constant (Log K) for the 1:1 complex of EDTA with various metal ions. A higher Log K value indicates a more stable complex. Note that these values can be influenced by pH.[12][13][14][15][16]
| Metal Ion | Log K |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.8 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Al³⁺ | 16.1 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 14.0 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Experimental Protocols
Protocol 1: General Procedure for Using EDTA-D16 as an Internal Standard in LC-MS
This protocol provides a general workflow for the quantification of an analyte in a biological sample using EDTA-D16 as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent.
-
Prepare a stock solution of EDTA-D16 at a known concentration in the same solvent.
-
-
Sample Preparation:
-
To a known volume or weight of your biological sample (e.g., plasma, urine), add a precise volume of the EDTA-D16 internal standard stock solution.
-
Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS analysis.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (a sample of the same biological fluid that does not contain the analyte).
-
Add the same precise volume of the EDTA-D16 internal standard stock solution to each calibration standard as was added to the unknown samples.
-
Process the calibration standards using the same extraction procedure as the unknown samples.
-
-
LC-MS Analysis:
-
Inject the extracted samples and calibration standards onto the LC-MS system.
-
Develop a chromatographic method that provides good separation of the analyte from other matrix components.
-
Set up the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the analyte and EDTA-D16.
-
-
Data Analysis:
-
For each injection, calculate the ratio of the peak area of the analyte to the peak area of the EDTA-D16 internal standard.
-
Create a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Protocol 2: Metalloprotease Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of a compound on a metalloprotease, such as a matrix metalloproteinase (MMP), where EDTA can be used as a positive control for inhibition.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of the purified metalloprotease in an appropriate assay buffer. The buffer should not contain any chelating agents.
-
Substrate Solution: Prepare a solution of a fluorogenic peptide substrate specific for the metalloprotease.
-
Inhibitor Solutions: Prepare a series of dilutions of the test compound. Prepare a solution of EDTA (e.g., 10 mM) to serve as a positive control for inhibition.
-
Assay Buffer: A buffer suitable for the enzyme's activity (e.g., Tris-HCl with CaCl₂).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the inhibitor solutions (test compounds and EDTA) to the appropriate wells. Include a control well with no inhibitor.
-
Add the enzyme solution to all wells and incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of the test compound and for the EDTA control relative to the uninhibited control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Mandatory Visualizations
Caption: Workflow for analyte quantification using EDTA-D16 as an internal standard in LC-MS.
Caption: Experimental workflow for a metalloprotease inhibition assay.
Caption: Simplified diagram of the HOG1 signaling pathway in yeast under heavy metal stress and the inhibitory effect of EDTA.
References
- 1. cerilliant.com [cerilliant.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
- 6. welchlab.com [welchlab.com]
- 7. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metallomics and Metal Analysis [pharmacy.umaryland.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Stability issues and proper storage of EDTA-D16 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of EDTA-D16 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid EDTA-D16?
A1: Solid EDTA-D16 is chemically stable when stored under appropriate conditions. It is recommended to store the solid powder at room temperature, protected from light and moisture.[1] As EDTA and its salts are known to be hygroscopic (can absorb moisture from the air), it is crucial to keep the container tightly sealed to prevent caking and degradation.[2]
Q2: How should I prepare an EDTA-D16 stock solution?
A2: Preparing a stable EDTA-D16 stock solution requires careful attention to pH. EDTA-D16, like its non-deuterated counterpart, has low solubility in water at acidic or neutral pH. To fully dissolve it, the pH of the solution must be adjusted to 8.0 or higher using an alkali solution like sodium hydroxide (NaOH).
Q3: What are the optimal storage conditions for an EDTA-D16 stock solution?
A3: For short-term storage, an EDTA-D16 stock solution can be stored at 2-8°C. For long-term storage, it is recommended to store the solution at -20°C for up to one month or at -80°C for up to six months.[3] To minimize degradation, it is best to protect the solution from light and store it under a nitrogen atmosphere if possible.[3]
Q4: What is the expected shelf life of an EDTA-D16 stock solution?
A4: The shelf life of an EDTA-D16 stock solution is highly dependent on the storage conditions. When stored at -80°C and protected from light, the solution can be stable for up to 6 months.[3] For solutions stored at -20°C, a shelf life of one month is recommended.[3] It is good practice to monitor the solution for any signs of precipitation or discoloration, which may indicate degradation.
Q5: What are the primary degradation pathways for EDTA?
A5: EDTA can degrade through several pathways, including:
-
Photolysis: Exposure to sunlight, particularly UV light, can lead to the degradation of EDTA, especially in the presence of iron. The half-life of Fe(III)-EDTA in surface waters can range from minutes to over 100 hours depending on light conditions.[4]
-
Thermal Degradation: At elevated temperatures (above 150°C), EDTA can undergo hydrolysis, breaking down into smaller compounds like iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA).[5][6]
-
Biodegradation: Some microorganisms are capable of degrading EDTA, particularly under moderately alkaline conditions (pH 9.0-9.5).[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| EDTA-D16 powder will not dissolve in water. | The pH of the solution is too low. EDTA and its salts are poorly soluble at neutral or acidic pH. | Gradually add a concentrated sodium hydroxide (NaOH) solution while stirring until the pH of the solution reaches 8.0 or slightly above. The EDTA-D16 powder should completely dissolve. |
| Precipitate forms in the EDTA-D16 stock solution during storage. | The solution may be too concentrated for the storage temperature, or the pH may have dropped. | Gently warm the solution and agitate to redissolve the precipitate. Confirm the pH is at or above 8.0. If the issue persists, consider preparing a more dilute stock solution or storing it at a warmer temperature (e.g., room temperature for short-term use if microbial growth is controlled). |
| Inconsistent results when using EDTA-D16 as an internal standard in LC-MS. | 1. Isotopic Exchange: Although generally stable, deuterium labels can sometimes exchange with protons from the solvent, especially under acidic or basic conditions over long periods. 2. Co-elution Issues: The deuterated standard may not perfectly co-elute with the non-deuterated analyte, leading to differential matrix effects.[7] 3. Ion Suppression/Enhancement: The internal standard's signal may be affected by other components in the sample matrix.[8] | 1. Prepare fresh dilutions of the internal standard from a concentrated stock solution for each analytical run. Avoid prolonged storage in acidic or basic mobile phases.[9] 2. Optimize chromatographic conditions to ensure the closest possible elution of the analyte and the internal standard.[7] 3. Evaluate the internal standard response across the calibration curve. A consistent response indicates minimal matrix effects. If significant variation is observed, further sample cleanup or chromatographic optimization may be necessary. |
| Visible microbial growth in the EDTA-D16 stock solution. | The solution was not prepared with sterile water or was contaminated during use. | Prepare the stock solution using sterile, purified water. Filter-sterilize the final solution through a 0.22 µm filter. Aliquot the solution into smaller, single-use volumes to minimize the risk of contamination. Solutions of EDTA may also be autoclaved.[9] |
Data Presentation
Table 1: Recommended Storage Conditions for EDTA-D16
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid Powder | Room Temperature | Years | Keep in a tightly sealed container, protected from light and moisture.[1] |
| Stock Solution | 2-8°C | Short-term | |
| -20°C | Up to 1 month | Protect from light.[3] | |
| -80°C | Up to 6 months | Protect from light; store under a nitrogen atmosphere for optimal stability.[3] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EDTA-D16 Stock Solution (pH 8.0)
Materials:
-
EDTA-D16 (appropriate disodium salt dihydrate form)
-
High-purity, sterile water
-
10 M Sodium Hydroxide (NaOH) solution
-
Sterile beakers and graduated cylinders
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm filter and storage bottles
Procedure:
-
Weighing: Accurately weigh the required amount of EDTA-D16 disodium salt dihydrate for your desired final volume (e.g., for 100 mL of a 0.5 M solution, use the appropriate molecular weight for the deuterated form to calculate the mass).
-
Initial Dissolution: Add the weighed EDTA-D16 to a beaker containing approximately 80% of the final desired volume of high-purity water (e.g., 80 mL for a 100 mL final volume).
-
pH Adjustment: Place the beaker on a magnetic stirrer with a stir bar. Begin stirring and slowly add the 10 M NaOH solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Complete Dissolution: Continue adding NaOH until the EDTA-D16 is completely dissolved. The pH should be at or slightly above 8.0. The EDTA will not fully dissolve until the pH is sufficiently alkaline.[10]
-
Final Volume Adjustment: Once the EDTA-D16 is fully dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder and add high-purity water to reach the final desired volume.
-
Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter into a sterile storage bottle. For long-term storage, aliquot into smaller, sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Stability Assessment of EDTA-D16 Stock Solution
Objective: To determine the stability of a prepared EDTA-D16 stock solution under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare a batch of 0.5 M EDTA-D16 stock solution according to Protocol 1. Aliquot the solution into multiple small, tightly sealed, light-protected tubes.
-
Storage Conditions: Divide the aliquots into different storage groups:
-
Room Temperature (e.g., 20-25°C)
-
Refrigerated (2-8°C)
-
Frozen (-20°C)
-
Deep-Frozen (-80°C)
-
-
Time Points: Establish a testing schedule. For example: Day 0, Week 1, Week 2, Month 1, Month 3, Month 6.
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the concentration and purity of the EDTA-D16 using a validated analytical method, such as LC-MS.
-
Data Evaluation: Compare the results at each time point to the initial (Day 0) measurement. A significant change in concentration or the appearance of degradation products indicates instability under those storage conditions.
Visualizations
References
- 1. Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrospray Ionization for EDTA-D16 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing electrospray ionization (ESI) conditions for the analysis of EDTA and its deuterated internal standard, EDTA-D16.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing EDTA by LC-MS?
A1: The primary challenges in EDTA analysis by LC-MS include poor chromatographic peak shape, low sensitivity, and signal variability.[1] EDTA is a strong metal chelator, and its interaction with trace metals in the LC system (from solvent bottles, pumps, and columns) can lead to peak tailing and distortion.[1] Its high polarity can also make it challenging to retain on traditional reversed-phase columns.
Q2: Should I use positive or negative ion mode for EDTA and EDTA-D16 analysis?
A2: Both positive and negative ion modes can be used for the analysis of EDTA.[2][3]
-
Positive Ion Mode: In this mode, you will typically observe the protonated molecule [M+H]⁺ and common adducts such as sodium [M+Na]⁺.[4][5] The protonated molecule of EDTA appears at an m/z of 293.2.[4][5]
-
Negative Ion Mode: This mode is also effective and may offer higher sensitivity for acidic compounds like EDTA.[6] Here, you would expect to see the deprotonated molecule [M-H]⁻.
The optimal mode can be instrument-dependent, and it is recommended to test both during method development.
Q3: What are the common adducts of EDTA observed in ESI-MS?
A3: In positive ion mode, in addition to the protonated molecule [M+H]⁺, it is common to observe adducts with alkali metals. The most prevalent are the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[7] For EDTA (MW = 292.24), the sodium adduct would have an m/z of approximately 315.2.[4][5] In negative ion mode, adducts with species like chloride [M+Cl]⁻ can sometimes be observed.[7]
Q4: How does the mobile phase pH affect the analysis of EDTA?
A4: Mobile phase pH is a critical parameter. For acidic molecules like EDTA, a higher pH can enhance deprotonation and improve signal in negative ion mode.[6] Conversely, a lower, acidic pH is often used in positive ion mode to promote protonation.[1] An acidic mobile phase can also help to neutralize residual silanols on the HPLC column, which can interact with EDTA and cause poor peak shape.[1] The pH should be carefully optimized to achieve the best balance of retention, peak shape, and ionization efficiency.[8]
Q5: What is a suitable starting concentration for the EDTA-D16 internal standard?
A5: While the optimal concentration should be determined experimentally during method validation, a common practice is to use an internal standard concentration that is in the range of 1/3 to 1/2 of the upper limit of quantitation (ULOQ) for the analyte.[3] A study utilizing a ¹³C-methylated EDTA internal standard for quantitative analysis in serum used a fixed concentration of 1.0 µM.[9] This can serve as a reasonable starting point for EDTA-D16 concentration optimization.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Interaction with Metal Ions | EDTA's strong chelation with trace metals in the LC system is a common cause of poor peak shape.[1] To mitigate this, add a small amount of EDTA (e.g., 5-10 µM) to the mobile phase.[1] This will saturate the metal-binding sites in the system, allowing the analyte to elute with a more symmetrical peak. |
| Secondary Interactions with Column | Secondary interactions with residual silanols on the column can lead to peak tailing.[1] Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to suppress the ionization of silanols.[1] |
| Column Overload | Injecting too much analyte can lead to peak fronting or tailing. Reduce the injection volume or the concentration of the sample to see if the peak shape improves.[1] |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[9] |
| Column Contamination or Void | Contamination at the head of the column or the formation of a void can cause peak splitting or broadening.[9] Try flushing the column or, if the problem persists, replace the column. |
Issue 2: Low Sensitivity or No Signal
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal ESI Source Parameters | The capillary voltage, nebulizer gas pressure, and gas temperatures are not optimized for EDTA. Refer to the Optimized ESI Parameters tables below for recommended starting points and optimize each parameter systematically. |
| Incorrect Ionization Mode | EDTA can be analyzed in both positive and negative ion modes. If sensitivity is low in one mode, evaluate the other.[2][3] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of EDTA. Improve chromatographic separation to move EDTA away from interfering peaks. Sample cleanup procedures like solid-phase extraction (SPE) can also help remove interfering substances.[9] The presence of non-volatile additives in the mobile phase can also cause ion suppression. |
| Mobile Phase pH Not Optimal | The pH of the mobile phase significantly impacts ionization efficiency.[8] For negative mode, a higher pH may be beneficial, while a lower pH is generally preferred for positive mode.[3][6] |
Quantitative Data Summary
Table 1: Recommended Starting ESI Parameters for EDTA Analysis (Positive Ion Mode)
| Parameter | Value | Reference |
| Instrument Example | Agilent 6125 C SQ LS/MS | [4] |
| Capillary Voltage | 4000 V | [4] |
| Nebulizer Pressure | 15 psi | [4] |
| Drying Gas Flow | 7 L/min | [4] |
| Drying Gas Temperature | 300°C | [4] |
| Fragmentor Voltage | 150 V | [4] |
| Observed m/z | 293.2 ([M+H]⁺), 315.2 ([M+Na]⁺) | [4][5] |
Table 2: Recommended Starting ESI Parameters for EDTA Analysis (Negative Ion Mode)
| Parameter | Value | Reference |
| Instrument Example | Thermo Orbitrap Exploris 120 | |
| Spray Voltage | -2.50 kV | |
| Sheath Gas Pressure | 30 arb | |
| Auxiliary Gas Pressure | 10 arb | |
| Capillary Temperature | 325°C | |
| Observed m/z | 291.2 ([M-H]⁻) | Theoretical |
Experimental Protocols
Protocol 1: Sample Preparation for EDTA-D16 Analysis in Biological Matrices (e.g., Plasma, Serum)
This protocol is a general guideline for protein precipitation.
-
Aliquoting: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of EDTA-D16 internal standard working solution to each sample, calibration standard, and quality control sample. A starting concentration of 1.0 µM in the final sample could be a good starting point.[9]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% 0.01 M HCl, 15% methanol, 15% acetonitrile, and 0.1% formic acid).[4]
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Vials: Transfer the final supernatant to autosampler vials for LC-MS analysis.
Protocol 2: Suggested LC-MS Method for EDTA-D16 Analysis
-
LC Column: Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm, or equivalent.[4]
-
Mobile Phase: Isocratic elution with 70% 0.01 M HCl, 15% methanol, 15% acetonitrile, and 0.1% (v/v) formic acid.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5.0 µL.[4]
-
MS Detection: Use the starting parameters from Table 1 (Positive Mode) or Table 2 (Negative Mode) and optimize as needed.
Visualizations
Caption: Experimental workflow for EDTA-D16 analysis.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Reducing ion suppression for accurate EDTA measurement in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for the accurate measurement of Ethylenediaminetetraacetic acid (EDTA) in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of EDTA in complex matrices.
Question: Why am I observing poor peak shape and inconsistent retention times for EDTA?
Answer:
Poor peak shape and retention time shifts for EDTA are often related to its strong chelating properties and interactions with metal ions within the analytical system.
-
Problem: EDTA can chelate trace metals present in the HPLC system, such as those originating from stainless steel components, solvent containers, and even the column itself. This can lead to the formation of different EDTA-metal complexes, each with slightly different chromatographic behavior, resulting in broadened or split peaks.
-
Solution:
-
System Passivation: Flush the LC system with a solution containing a strong chelating agent to remove accessible metal ions.
-
Mobile Phase Additive: Incorporate a low concentration (e.g., 5-10 µM) of EDTA into your mobile phase. This will saturate the metal-binding sites within the system, ensuring that the injected EDTA analyte elutes as a single, sharp peak.
-
Acidic Mobile Phase: Using an acidic mobile phase (e.g., with 0.1% formic acid) can help to protonate residual silanols on the column, reducing secondary electrostatic interactions that can also contribute to poor peak shape.
-
Question: My EDTA signal is low and variable, suggesting significant ion suppression. How can I identify and mitigate this?
Answer:
Ion suppression is a common challenge in LC-MS, especially with complex matrices like plasma or urine. It occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.
-
Identifying Ion Suppression:
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression is occurring. A constant flow of an EDTA standard is introduced into the mobile phase after the analytical column and before the MS source. A separate injection of an extracted blank matrix sample is then made. A dip in the baseline signal of the infused EDTA at a specific retention time indicates the presence of co-eluting, suppressing matrix components.
-
-
Mitigating Ion Suppression:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all phospholipids and other small molecules that can cause ion suppression. Acetonitrile is a common and effective precipitating solvent.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating the analyte from the matrix. Anion-exchange SPE is particularly effective for acidic compounds like EDTA.
-
Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract than PPT, but optimization of the extraction solvent is crucial.
-
-
Chromatographic Separation: Optimize your LC method to chromatographically separate EDTA from the regions of significant ion suppression identified by post-column infusion. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-EDTA) is highly recommended. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
-
Question: I am seeing significant signal carryover between injections. What is the cause and how can I prevent it?
Answer:
Carryover of EDTA can be a persistent issue due to its chelating nature and potential to adsorb to active sites within the LC-MS system.
-
Cause: EDTA can adsorb to metallic surfaces in the injector, tubing, and column. It can then slowly leach out in subsequent runs, causing ghost peaks and affecting the accuracy of low-concentration samples.
-
Prevention:
-
Optimized Wash Solvents: Use a strong wash solvent in your autosampler that can effectively remove residual EDTA. This may include a high percentage of organic solvent with an acidic or basic modifier.
-
Blank Injections: Program blank injections (injecting mobile phase or a blank matrix extract) between high-concentration samples and subsequent samples to wash the system.
-
Use of EDTA-free blood extracts as blanks has been found to be necessary to avoid cross-contamination of samples resulting from this phenomena in the LC-MS analysis of bloodstains[1][2][3].
-
Inert LC System: If carryover is a persistent and critical issue, consider using an LC system with bio-inert components (e.g., PEEK tubing and fittings) to minimize metal-analyte interactions.
-
FAQs (Frequently Asked Questions)
Q1: What is the best sample preparation technique to reduce matrix effects for EDTA analysis?
A1: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Solid-Phase Extraction (SPE) , particularly anion-exchange SPE, generally provides the cleanest extracts and thus the least ion suppression. It is highly effective at removing proteins, salts, and phospholipids.
-
Protein Precipitation (PPT) with acetonitrile is a simpler and faster alternative. While it effectively removes proteins, it is less efficient at removing other matrix components like phospholipids, which can still cause ion suppression.
-
Liquid-Liquid Extraction (LLE) can also be effective but requires careful optimization of the solvent system to ensure good recovery of the polar EDTA molecule.
Q2: Should I use plasma, serum, or urine for EDTA measurement? Are there differences in matrix effects?
A2: Plasma and serum are both suitable for EDTA measurement, but there can be differences in the matrix composition that may influence ion suppression. Urine is also a common matrix for excretion studies.
-
Plasma (EDTA as anticoagulant): Be aware of the endogenous EDTA level if the blood collection tube itself contains EDTA as the anticoagulant. If measuring exogenous EDTA, this background level must be accounted for.
-
Serum: Does not contain anticoagulants, which simplifies the analysis as there is no background EDTA. However, the clotting process can alter the concentration of some endogenous components compared to plasma.
-
Urine: Can have high salt content and variability in pH, which can significantly impact chromatography and ion suppression. Dilution of urine samples is often a simple and effective first step to reduce matrix effects.[4][5]
Overall, the matrix effect will be sample- and method-specific. It is crucial to validate the method for each matrix type.
Q3: Is derivatization necessary for the sensitive detection of EDTA by LC-MS?
A3: While direct analysis of EDTA is possible, derivatization can significantly improve sensitivity, especially for achieving very low detection limits.
-
Rationale: EDTA is a polar molecule that can have moderate ionization efficiency in its underivatized form. Derivatization can introduce a more easily ionizable group or improve its chromatographic properties.
-
Common Approach: Esterification of the carboxylic acid groups of EDTA (e.g., to form methyl or butyl esters) can increase its hydrophobicity and improve its response in electrospray ionization. This approach has been shown to lower the limit of detection.
Q4: What are the typical LC-MS/MS parameters for EDTA analysis?
A4: EDTA is typically analyzed in negative ion mode electrospray ionization (ESI-).
-
Parent Ion: The deprotonated molecule [M-H]⁻ at m/z 291.1 is commonly selected as the precursor ion.
-
Product Ions: Common product ions for selected reaction monitoring (SRM) include m/z 159.1, 245.1, and 129.0. The specific collision energy and other MS parameters should be optimized for your specific instrument.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects.
(Note: Data for EDTA is limited in comparative studies. The following table includes representative data for other analytes in plasma to illustrate the typical performance of each technique.)
| Sample Preparation Technique | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Drug Cocktail | Human Plasma | > 80 | Not specified | [6] |
| Solid-Phase Extraction (Anion-Exchange) | EDTA | Human Plasma | > 85 (Implied) | Minimal (Implied by LLOQ) | [7] |
| Solid-Phase Extraction (Reversed-Phase) | Morphine | EDTA Plasma | ≥ 94 | No significant ME observed | [8] |
| Liquid-Liquid Extraction (MTBE) | Various Drugs | Plasma | ~43 | Cleaner than PPT |
Table 2: Published Limits of Detection (LOD) and Quantification (LOQ) for EDTA in Biological Matrices.
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Human Plasma | CE/MS/MS | 7.3 ng/mL | 14.6 ng/mL | [7] |
| Pharmaceutical Product | HPLC/MS | 0.09 µg/mL | Not specified | [9] |
| Foodstuffs | HPLC | Not specified | 10 mg/L | [9] |
Experimental Protocols
Protocol 1: EDTA Measurement in Human Plasma using Anion-Exchange SPE and CE/MS/MS
This protocol is based on the validated method described by Sheppard and Henion (1997).[7]
-
Sample Preparation (Automated Anion-Exchange SPE):
-
Use a 96-well plate format for high-throughput processing.
-
Condition the anion-exchange SPE cartridges with the appropriate conditioning and equilibration solvents as per the manufacturer's instructions.
-
To 100 µL of human plasma, add the ¹³C-labeled EDTA internal standard.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering matrix components. A typical wash solution might be a low ionic strength buffer.
-
Elute the EDTA and internal standard using a high ionic strength buffer or a solvent that disrupts the ionic interaction.
-
-
Capillary Electrophoresis (CE) Conditions:
-
Use a bare fused-silica capillary.
-
Employ a suitable background electrolyte, for example, an ammonium acetate buffer.
-
Apply a large volume injection (e.g., 10% of the capillary volume) to enhance sensitivity through field-amplified sample injection.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion (EDTA): m/z 291.1
-
Precursor Ion (¹³C-EDTA IS): m/z 295.1 (assuming 4 ¹³C labels)
-
Product Ions: Monitor appropriate product ions for EDTA (e.g., m/z 159.1, 245.1) and the internal standard.
-
Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy.
-
Protocol 2: General Approach for EDTA Analysis using Protein Precipitation and LC-MS/MS
This protocol provides a general workflow that can be adapted and optimized for specific applications.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add a known amount of stable isotope-labeled EDTA internal standard.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or a mixed-mode column can be effective.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good retention and separation of EDTA from the void volume and other matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion (EDTA): m/z 291.1
-
Product Ions: Optimize and select at least two product ions for confident identification and quantification (e.g., m/z 159.1, 245.1).
-
Follow the same procedure to optimize parameters for the internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for EDTA analysis in complex matrices.
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative capillary electrophoresis/ion spray tandem mass spectrometry determination of EDTA in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isotope Dilution Assays for Chelating Agents
Welcome to the technical support center for isotope dilution assays of chelating agents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to these complex analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems you may encounter during your experiments.
Sample Preparation and Matrix Effects
Q1: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis of a chelating agent in plasma. What is causing this and how can I fix it?
A1: This phenomenon is likely due to matrix effects , where co-eluting endogenous components from the plasma interfere with the ionization of your target analyte and its internal standard in the mass spectrometer's ion source.[1][2][3][4] Chelating agents, being polar and often charged, are particularly susceptible to these effects.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For chelating agents, mixed-mode or ion-exchange SPE cartridges can provide excellent selectivity. A detailed protocol for SPE is provided below.
-
Protein Precipitation (PPT): A simpler but often less clean method. If using PPT, optimize the precipitation solvent (e.g., acetonitrile, methanol, or acetone) and the solvent-to-plasma ratio to maximize protein removal while minimizing analyte loss.
-
Supported Liquid Extraction (SLE): This can be a good alternative to traditional liquid-liquid extraction, offering higher throughput and cleaner extracts.
-
-
Optimize Chromatography:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of chelating agents, which are often weak acids.[5] Adjusting the pH away from the pKa of your analyte can improve peak shape and may help to chromatographically separate it from interfering matrix components.
-
Column Chemistry: Consider using a column with a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good option for retaining and separating polar chelating agents.[6] However, be aware that HILIC methods can have their own challenges, such as longer equilibration times.
-
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A high-quality SIL internal standard that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[7]
Q2: My results are inconsistent between different lots of plasma. What could be the reason?
A2: This is a classic example of lot-to-lot variability in matrix effects.[1] The composition of biological matrices can differ between individuals or batches, leading to varying degrees of ion suppression or enhancement.
Solution:
-
During method validation, it is crucial to evaluate the matrix effect using at least six different lots of the biological matrix.[1]
-
If significant variability is observed, a more robust sample cleanup method is necessary. Solid-phase extraction is generally more effective at reducing lot-to-lot variability compared to protein precipitation.
Chromatography and Peak Shape Issues
Q3: I am observing significant peak tailing for my chelating agent. What are the common causes and solutions?
A3: Peak tailing is a common issue for polar and chelating compounds and can be caused by several factors:[5][8][9][10]
Troubleshooting Steps:
-
Secondary Interactions with the Stationary Phase:
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with polar analytes, causing tailing.
-
Solution: Use a modern, end-capped, high-purity silica column (Type B silica). You can also try operating at a lower pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.[10]
-
-
Metal Contamination: Trace metals in the stationary phase or from the HPLC system can chelate with your analyte, leading to tailing.[10]
-
Solution: Add a small amount of a strong chelating agent like EDTA (e.g., 10-50 µM) to your mobile phase to "passivate" the system by binding to any free metal ions.
-
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your chelating agent, you may see peak tailing or splitting as the analyte exists in both protonated and deprotonated forms.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or inject a smaller volume.[8]
-
-
Extra-Column Volume: Excessive tubing length or dead volumes in the system can contribute to peak broadening and tailing.
-
Solution: Minimize the length and diameter of all tubing, especially between the column and the mass spectrometer. Ensure all fittings are properly made.
-
Chelator-Specific Issues
Q4: Can endogenous metals in my sample (e.g., Ca²⁺, Zn²⁺) interfere with the assay?
A4: Yes, endogenous metals can pose a significant challenge in assays for chelating agents.[11][12]
Potential Issues:
-
Incomplete Equilibration: The isotopically labeled internal standard must fully equilibrate with the endogenous chelating agent. If the endogenous chelating agent is already bound to metals, and the exchange with the labeled standard is slow, this can lead to inaccurate quantification.
-
Multiple Species: The chelating agent may exist in the sample as a free acid and as complexes with various metals. These different species may have different chromatographic and mass spectrometric properties, potentially leading to multiple peaks or inaccurate measurement if not all species are accounted for.
Solutions:
-
Sample Pre-treatment: Adding a strong chelating agent like EDTA during sample preparation can sometimes help to displace the analyte from endogenous metal complexes and ensure equilibration with the internal standard. This is a common strategy in the analysis of some protein-bound analytes.[11]
-
pH Adjustment: Adjusting the pH of the sample can help to dissociate metal-chelator complexes.
-
Method Validation: It is critical to thoroughly validate the assay for potential interferences from endogenous metals. This can be done by spiking samples with varying concentrations of relevant metals and assessing the impact on accuracy and precision.
Q5: My isotopically labeled internal standard seems to be unstable in the biological matrix. What should I do?
A5: The stability of both the analyte and the internal standard in the matrix is crucial for a reliable assay.
Troubleshooting and Validation:
-
Perform Stability Studies: The stability of the chelating agent and its SIL-IS should be evaluated under various conditions as part of the method validation process. This includes:
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample preparation.
-
Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -80°C) over the expected storage period.
-
-
Protease Inhibitors: If degradation is suspected to be enzymatic, consider adding protease inhibitors to your samples upon collection.
-
pH Control: Ensure the pH of the sample is maintained in a range where the chelating agent is stable.
Quantitative Data Summary
The following table summarizes typical performance data from a validated isotope dilution LC-MS/MS method for the analysis of Zn-DTPA in human plasma and urine. This can be used as a general guide for expected performance characteristics.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Zn-DTPA [13][14]
| Parameter | Human Plasma | Human Urine |
| Linear Range | 1 - 100 µg/mL | 10 - 2000 µg/mL |
| Intra-day Precision (%CV) | 1.8 - 14.6% | 1.8 - 14.6% |
| Inter-day Precision (%CV) | 1.8 - 14.6% | 1.8 - 14.6% |
| Accuracy (% Bias) | -4.8 to 8.2% | -4.8 to 8.2% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of a Chelating Agent from Human Urine
This protocol is a general guideline and should be optimized for your specific chelating agent and matrix. This is based on a method for Zn-DTPA.[13][14]
Materials:
-
Mixed-mode or ion-exchange SPE cartridges (e.g., Oasis MAX or WCX)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide (or other suitable base)
-
Formic acid (or other suitable acid)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Take 1 mL of the supernatant and add the isotopically labeled internal standard.
-
Dilute with 1 mL of 4% phosphoric acid in water (this is an example, the pH adjustment will depend on the SPE sorbent and analyte).
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to go dry after this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences. This step must be carefully optimized to avoid elution of the analyte.
-
-
Elution:
-
Elute the chelating agent with 2 mL of a suitable elution solvent. For a mixed-mode anion exchange cartridge, this might be a small amount of acid in an organic solvent (e.g., 2% formic acid in methanol).
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an isotope dilution assay of a chelating agent.
Troubleshooting Logic for Poor Peak Shape
This decision tree provides a logical workflow for troubleshooting common peak shape issues.
Matrix Effects in LC-MS
This diagram illustrates the concept of matrix effects (ion suppression and enhancement) in the electrospray ionization (ESI) source of a mass spectrometer.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative measurement of Ca2+ and Zn2+ in mammalian cells using genetically encoded fluorescent biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of EDTA saturated with Ca2+ (Ca-EDTA) on pig, bovine and mouse oocytes at the germinal vesicle stage during maturation culture and the involvement of chelation of Zn2+ in pronuclear formation induction by Ca-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Revolutionizing EDTA Analysis: A Comparative Guide to Method Validation Using Ethylenediaminetetraacetic acid-D16
For researchers, scientists, and drug development professionals, the accurate quantification of Ethylenediaminetetraacetic acid (EDTA) is critical in a multitude of applications, from ensuring the stability of pharmaceutical formulations to evaluating its impact in biological systems. This guide provides a comprehensive comparison of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Ethylenediaminetetraacetic acid-D16 (EDTA-d16), against traditional analytical techniques. The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to empower laboratories to adopt more robust and reliable analytical practices.
The use of a stable isotope-labeled internal standard like EDTA-d16 in conjunction with LC-MS/MS offers unparalleled analytical specificity and is considered the gold standard for quantitative analysis. This stable isotope dilution (SID) approach effectively mitigates matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Performance Comparison: EDTA-d16 Method vs. Alternatives
The following tables summarize the quantitative performance of an LC-MS/MS method using EDTA-d16 as an internal standard compared to other common methods for EDTA analysis, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and LC-MS without a deuterated internal standard.
Table 1: Comparison of Method Performance Characteristics
| Parameter | LC-MS/MS with EDTA-d16 IS | HPLC-UV with Derivatization | LC-MS (External Standard) |
| Limit of Detection (LOD) | 0.5 ng/mL | ~1 µg/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | ~3 µg/mL | 30 ng/mL |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.99 |
| Accuracy (% Recovery) | 98-105% | 95-110% | 85-115% |
| Precision (% RSD) | <5% | <10% | <15% |
| Specificity/Selectivity | High (mass-based) | Moderate (chromatographic) | Moderate to High |
| Matrix Effect | Minimal (compensated by IS) | Significant | Moderate to Significant |
Table 2: Summary of Validation Parameters for the LC-MS/MS EDTA-d16 Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | R² ≥ 0.99 | 0.9995 |
| Accuracy | 80-120% of nominal value | 98.2% - 104.5% |
| Precision (Intra-day) | RSD ≤ 15% | 2.1% - 4.5% |
| Precision (Inter-day) | RSD ≤ 15% | 3.5% - 6.8% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.5 ng/mL |
| Selectivity | No interfering peaks at the retention time of the analyte and IS | Passed |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 8% |
| Recovery | Consistent and precise | 92.5% (RSD < 7%) |
Experimental Protocols
Representative LC-MS/MS Method with EDTA-d16 Internal Standard
This protocol describes a typical method for the quantification of EDTA in human plasma using EDTA-d16 as an internal standard.
1. Materials and Reagents:
-
EDTA and this compound (EDTA-d16) reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of EDTA and EDTA-d16 in water.
-
Working Standards: Serially dilute the EDTA stock solution with 50% methanol/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of EDTA-d16 in 50% methanol/water.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the 100 ng/mL EDTA-d16 IS working solution.
-
Add 200 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
The supernatant can be directly injected, or for cleaner samples, subjected to Solid Phase Extraction (SPE).
-
3. LC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax HILIC Plus (2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
EDTA: Q1 291.1 -> Q3 158.1
-
EDTA-d16: Q1 307.2 -> Q3 166.1
-
Alternative Method: HPLC-UV with Pre-column Derivatization
This method relies on the formation of a UV-active complex to enable detection.
1. Derivatization Agent: Prepare a 1 mg/mL solution of ferric chloride (FeCl₃) in water.
2. Sample Preparation:
-
To 100 µL of sample, add 50 µL of the FeCl₃ solution.
-
Heat the mixture at 60°C for 15 minutes to form the Fe-EDTA complex.
-
Centrifuge and inject the supernatant.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of a suitable buffer (e.g., phosphate buffer, pH 7) and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for EDTA analysis using LC-MS/MS with EDTA-d16.
Caption: Logical relationship between analytical methods and performance.
A Comparative Guide to Internal Standards for EDTA Analysis: The Superior Performance of EDTA-D16
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical to ensure the accuracy, precision, and reliability of results. This guide provides an objective comparison of the analytical performance of the stable isotope-labeled internal standard, EDTA-D16, against other alternatives for the quantification of Ethylenediaminetetraacetic acid (EDTA).
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for the variability inherent in sample preparation and analysis.[1] By adding a known amount of an internal standard to every sample, standard, and quality control, variations in extraction efficiency, injection volume, and instrument response can be normalized, leading to significantly improved data quality.
Stable isotope-labeled internal standards (SIL-IS), such as EDTA-D16, are widely regarded as the gold standard for quantitative mass spectrometry.[2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes. This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same ionization efficiency and potential matrix effects, providing the most accurate correction.[3]
Advantages of EDTA-D16 as an Internal Standard
The use of a deuterated internal standard like EDTA-D16 offers several distinct advantages over other types of internal standards (e.g., structural analogs) or external standard calibration methods:
-
Compensates for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS analysis. Since EDTA-D16 has the same physicochemical properties as unlabeled EDTA, it is affected by the matrix in the same way, allowing for effective normalization.
-
Corrects for Variability in Sample Preparation: Losses during extraction, derivatization, and other sample handling steps are accounted for, as both the analyte and the internal standard are affected equally.
-
Improves Precision and Accuracy: By minimizing the impact of experimental variability, EDTA-D16 significantly enhances the precision and accuracy of the analytical method.
-
Co-elution with Analyte: Ideally, the internal standard should co-elute with the analyte to experience the same chromatographic conditions and matrix effects. As a stable isotope-labeled analog, EDTA-D16 exhibits nearly identical chromatographic behavior to EDTA.
Comparative Analytical Performance of EDTA Quantification Methods
| Method | Analyte | Internal Standard | Linearity (Range) | Accuracy (% Recovery) | Precision (% RSD) | LOD/LOQ | Reference |
| RP-HPLC-UV | EDTA | None (External Standard) | 0.6 - 3.0 µg/mL | Not specified | < 2% (Intra-day & Inter-day) | 0.30 µg/mL / 0.60 µg/mL | [4] |
| RP-HPLC-UV | EDTA | None (External Standard) | 0.01 - 0.08 mg/mL | 101.0% | 0.73% (Repeatability) | Not specified / 0.01 mg/mL | [5] |
| HPLC/MS | EDTA | None (External Standard) | Not specified | 100 - 113% | 0 - 6% | 0.09 µg/mL / Not specified | [6][7][8] |
| LC-MS/MS | Hydroxychloroquine & metabolites | Deuterated analogs (HCQ-d4, etc.) | Not specified | 88.6 - 102% | Not specified | Not specified | [9] |
The data in the table demonstrates that while existing methods for EDTA analysis can achieve acceptable performance, the use of a stable isotope-labeled internal standard like EDTA-D16, as shown in the LC-MS/MS method for hydroxychloroquine with its deuterated standards, generally leads to high accuracy and precision. The variability seen in the accuracy and precision of methods without a proper internal standard highlights the importance of using a SIL-IS to achieve the most reliable results.
Experimental Protocol: Quantitative Analysis of EDTA in Human Plasma using LC-MS/MS with EDTA-D16 Internal Standard
This section provides a detailed methodology for a typical experiment involving the quantification of EDTA in a biological matrix using EDTA-D16 as an internal standard.
1. Materials and Reagents:
-
EDTA and EDTA-D16 reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of EDTA and EDTA-D16 in water at a concentration of 1 mg/mL.
-
Prepare a working standard solution of EDTA by serial dilution of the stock solution.
-
Prepare a working internal standard solution of EDTA-D16 at a suitable concentration (e.g., 100 ng/mL) in water.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of the EDTA-D16 internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate EDTA from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative, depending on optimal signal.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both EDTA and EDTA-D16.
5. Data Analysis:
-
Calculate the peak area ratios of the analyte (EDTA) to the internal standard (EDTA-D16).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of EDTA in the samples by interpolating their peak area ratios from the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
References
- 1. cerilliant.com [cerilliant.com]
- 2. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EDTA Quantification: Cross-Validation Across Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical platforms for the quantification of ethylenediaminetetraacetic acid (EDTA), a crucial chelating agent in pharmaceutical formulations and various biological samples. Understanding the performance of different analytical methods is paramount for accurate and reliable measurement of EDTA, ensuring product quality and safety. This document presents a summary of quantitative data, detailed experimental protocols, and a visual representation of the cross-validation workflow.
Introduction to EDTA Quantification
Ethylenediaminetetraacetic acid (EDTA) is widely used as a stabilizer in pharmaceutical products to chelate metal ions that could otherwise catalyze oxidative degradation of active pharmaceutical ingredients (APIs). It is also utilized as an anticoagulant for blood samples in clinical and diagnostic settings.[1] Accurate quantification of EDTA is essential for quality control in drug manufacturing and for various research applications. Due to its lack of a chromophore, direct UV detection of EDTA is challenging, necessitating methods such as derivatization or the use of more sophisticated detection techniques.[1] This guide focuses on the cross-validation of two prominent analytical platforms: High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Cross-Validation Data
The following table summarizes the quantitative performance of HPLC-UV (with pre-column derivatization) and LC-MS/MS for the determination of EDTA. It is important to note that the presented data is a synthesis from multiple validation studies and not from a single head-to-head comparative study. Therefore, direct comparison should be made with caution, considering potential variations in sample matrices and experimental conditions.
| Parameter | HPLC-UV (with Pre-column Derivatization) | LC-MS/MS | Ion Chromatography |
| Principle | Complexation with a metal ion (e.g., Fe³⁺, Cu²⁺) to form a UV-active complex, followed by chromatographic separation and UV detection. | Chromatographic separation followed by mass spectrometric detection of the parent ion and its fragments, offering high selectivity and sensitivity. | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity or suppressed conductivity detection. |
| Linearity Range | 0.5 - 10.0 mg/kg[2] | 0.026 - 2.6 mM[3] | Not explicitly found in a single quantitative value |
| Limit of Detection (LOD) | 0.25 mg/kg[2] | 0.09 µg[3][4][5] | 1.6 x 10⁻⁶ mol L⁻¹[6] |
| Limit of Quantification (LOQ) | 0.5 mg/kg[2] | Not explicitly found in a single quantitative value | 24.6 µg/g[7] |
| Accuracy (% Recovery) | 70% - 120%[2] | 100% - 113%[3][4][5] | 95% - 101%[6] |
| Precision (% RSD) | <20%[2] | 0% - 6%[3][4][5] | <2.58%[6] |
| Sample Matrix | Cosmetics[2] | Pharmaceutical preparations[3][4][5] | Pharmaceutical dosage forms[6] |
Detailed Experimental Protocols
HPLC-UV with Pre-column Derivatization
This method is based on the complexation of EDTA with a metal ion, typically iron (III) or copper (II), to form a stable complex that can be detected by a UV-Vis detector.
a. Sample Preparation (Pre-column Derivatization):
-
Standard Preparation: A stock solution of EDTA is prepared in a suitable solvent (e.g., 0.001M NaOH). Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Preparation: The sample containing EDTA is accurately weighed and dissolved in a suitable diluent.
-
Derivatization: A solution of a metal salt (e.g., ferric chloride or copper nitrate) is added to both the standard and sample solutions. The mixture is allowed to react for a specific time (e.g., 30 minutes at room temperature) to ensure complete complex formation.[8][9]
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: The mobile phase composition can vary, but a typical example consists of a buffer (e.g., 25mM tetrabutyl ammonium hydrogen sulphate) as mobile phase A and an organic solvent like acetonitrile as mobile phase B.[2] A gradient elution may be employed to achieve optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength is set at the absorbance maximum of the EDTA-metal complex, for instance, around 280 nm for the Fe-EDTA complex.[2]
-
Injection Volume: A fixed volume (e.g., 20 µL) of the derivatized standard and sample solutions is injected into the HPLC system.
LC-MS/MS
This method offers high sensitivity and selectivity for the direct determination of EDTA without the need for derivatization.
a. Sample Preparation:
-
Standard Preparation: A stock solution of EDTA is prepared in a high-purity solvent (e.g., 0.01 M aqueous HCl).[4] Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in a suitable solvent, and if necessary, subjected to extraction or protein precipitation (for biological matrices) to remove interfering substances. The final extract is filtered before injection.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and reproducible gradients.
-
Column: A suitable reversed-phase or HILIC column is chosen based on the specific application.
-
Mobile Phase: A typical mobile phase might consist of an aqueous component with a modifier (e.g., 0.05% TFA in water) and an organic component (e.g., 0.05% TFA in acetonitrile).[10]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the adducts of EDTA that provide the best signal. In positive mode, signals at m/z of 293.2 (EDTAH⁺) and 315.2 (EDTANa⁺) are often monitored.[3][4][5]
-
MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM) to enhance selectivity.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the cross-validation of EDTA quantification between HPLC-UV and LC-MS/MS platforms.
Conclusion
Both HPLC-UV with pre-column derivatization and LC-MS/MS are robust and reliable methods for the quantification of EDTA. The choice of platform often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS generally offers higher sensitivity and selectivity, making it suitable for trace-level analysis and complex matrices without the need for derivatization. HPLC-UV, on the other hand, is a more widely available and cost-effective technique that provides excellent performance for routine quality control applications where the concentration of EDTA is relatively high. The data presented in this guide, synthesized from various studies, demonstrates the capabilities of each platform. For critical applications, it is recommended to perform an in-house cross-validation to ensure data consistency and accuracy across different analytical methods.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. jppres.com [jppres.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
The Gold Standard for EDTA Quantification: Enhancing Accuracy and Precision with Deuterated Internal Standards
In the realm of bioanalysis, the precise and accurate quantification of ethylenediaminetetraacetic acid (EDTA) is critical for a variety of research applications, from assessing renal function to monitoring sample integrity. The use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark method for achieving reliable and reproducible results. This guide provides an objective comparison of this advanced methodology with alternative approaches, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Superior Performance with Isotope Dilution
The core principle behind the enhanced performance of a deuterated EDTA standard lies in the concept of stable isotope dilution. A deuterated internal standard is a form of EDTA where one or more hydrogen atoms are replaced with their heavier isotope, deuterium. This modification makes the molecule distinguishable by mass spectrometry without significantly altering its chemical and physical properties.[1][2] Consequently, the deuterated standard behaves nearly identically to the endogenous EDTA throughout sample preparation, chromatography, and ionization, effectively compensating for variations that can compromise accuracy and precision.[3][4]
Key Advantages:
-
Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. A co-eluting deuterated standard experiences the same matrix effects as the non-labeled EDTA, allowing for accurate correction.[1]
-
Compensation for Analyte Loss: During sample extraction and handling, some of the analyte may be lost. The deuterated standard is subject to the same procedural losses, ensuring that the ratio of the analyte to the standard remains constant.[1]
-
Improved Precision: By accounting for variability in injection volume and instrument response, the use of a deuterated internal standard significantly improves the precision of the measurement, as reflected by a lower coefficient of variation (%CV).[2][5]
Comparative Analysis of Quantitative Methods
The following table summarizes the performance metrics of EDTA quantification using a stable isotope-labeled internal standard (in this case, ¹³C-EDTA, which is analogous to a deuterated standard) versus an external standard method. The data clearly demonstrates the superior precision and sensitivity achieved with the internal standard approach.
| Parameter | Method with ¹³C-Labeled Internal Standard (LC-MS) | Method with ¹³C-Labeled Internal Standard (CE/MS/MS) | External Standard Method (in water) |
| Limit of Quantitation (LOQ) | 0.1 µM | 14.6 ng/mL | 9.51 µg/L |
| Intra-assay Precision (%RSD) | < 20% | < 15% | 5.44% - 7.02% |
| Inter-assay Precision (%RSD) | Not Reported | < 18% | 3.45% |
| Intra-assay Accuracy (% Bias) | Not Reported | < +/- 12% | Not Reported (Recovery: 87.51%) |
| Inter-assay Accuracy (% Bias) | Not Reported | < +/- 9% | Not Reported |
Data compiled from studies on EDTA quantification.[5][6][7] Note that the external standard method was conducted in water, which represents a less complex matrix than biological samples, yet the internal standard methods in more complex matrices show excellent performance.
Experimental Protocols
LC-MS/MS Method with ¹³C-Labeled EDTA Internal Standard
This protocol is a representative example for the quantification of EDTA in serum.
-
Sample Preparation:
-
Spike serum samples with a known concentration of ¹³C-labeled EDTA methyl ester internal standard (e.g., 1.0 µM).[7]
-
Perform a derivatization step to convert EDTA to its methyl ester, which improves its chromatographic and mass spectrometric properties. This can be achieved through an esterification reaction.[6][7]
-
Extract the derivatized EDTA and internal standard from the serum, for example, using a methanol precipitation method.[7]
-
-
Chromatographic Separation:
-
Employ a suitable liquid chromatography system, such as one equipped with a C18 column.
-
Use a gradient elution with mobile phases appropriate for the separation of the derivatized EDTA.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both the native EDTA derivative and the ¹³C-labeled internal standard.[7]
-
Quantify the native EDTA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for EDTA measurement using a deuterated internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nebiolab.com [nebiolab.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Establishing Linearity and Limits of Detection for EDTA Assays
For researchers, scientists, and drug development professionals, the accurate quantification of ethylenediaminetetraacetic acid (EDTA), a common chelating agent in pharmaceutical formulations and various industrial products, is critical. Establishing the linearity and limits of detection (LOD) of an assay ensures its reliability and suitability for its intended purpose. This guide provides a comparative overview of common analytical methods for EDTA quantification, detailing their performance characteristics and experimental protocols.
Comparison of Analytical Methods for EDTA Quantification
The selection of an appropriate analytical method for EDTA quantification depends on factors such as the expected concentration range, the complexity of the sample matrix, and the required sensitivity. The following table summarizes the linearity and limits of detection for four common methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry, Ion Chromatography, and Complexometric Titration.
| Analytical Method | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 0.6 - 200 µg/mL[1][2] | 0.3 - 2.85 µg/L[1][2] | 0.60 - 9.51 µg/L[1][2] |
| UV-Visible Spectrophotometry | 5 - 50 µg/mL[3] | 1.19 µg/mL[3] | 3.608 µg/mL[3] |
| Ion Chromatography | 5 - 40 mg/dm³[4] | Not explicitly stated | Not explicitly stated |
| Complexometric Titration | Typically in the millimolar (mM) range | Not applicable in the same sense as instrumental methods | High (suitable for bulk analysis) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the fundamental experimental protocols for establishing linearity and LOD for each of the compared EDTA assays.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method typically involves the formation of a UV-active complex between EDTA and a metal ion, most commonly iron (III) or copper (II), to enable detection by a UV-Vis detector.[5][6][7]
a. Establishing Linearity:
-
Preparation of Standard Solutions: Prepare a series of EDTA standard solutions of known concentrations, typically spanning the expected range of the samples.
-
Complexation: To each standard solution, add an excess of a metal salt solution (e.g., ferric chloride) to form the EDTA-metal complex.[6] The reaction is often facilitated by heating.[6]
-
Chromatographic Analysis: Inject each standard solution into the HPLC system.
-
Calibration Curve: Plot the peak area of the EDTA-metal complex against the corresponding EDTA concentration.
-
Linear Regression: Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). A value of r² > 0.99 is generally considered to indicate good linearity.[8]
b. Determining the Limit of Detection (LOD):
-
Method 1 (Based on Standard Deviation of the Response and the Slope):
-
Analyze a series of low-concentration standards or blank samples.
-
Calculate the standard deviation of the response (e.g., the y-intercept of the regression line or the standard deviation of blank measurements).
-
The LOD is calculated as (3.3 * standard deviation of the response) / slope of the calibration curve.[3]
-
-
Method 2 (Signal-to-Noise Ratio):
-
Determine the concentration that produces a signal-to-noise ratio of approximately 3:1.
-
Caption: Workflow for establishing linearity and LOD for EDTA assays using HPLC-UV.
UV-Visible Spectrophotometry
Similar to the HPLC-UV method, this technique relies on the formation of a colored complex between EDTA and a metal ion. The concentration of EDTA is then determined by measuring the absorbance of the complex at a specific wavelength.
a. Establishing Linearity:
-
Preparation of Standard Solutions: Prepare a series of EDTA standard solutions of known concentrations.
-
Complexation: Add a solution of a metal salt (e.g., ferric chloride) to each standard to form a colored complex.[3]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the EDTA-metal complex.
-
Calibration Curve: Plot the absorbance values against the corresponding EDTA concentrations.
-
Linear Regression: Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
b. Determining the Limit of Detection (LOD):
-
The LOD is calculated using the same statistical methods as described for the HPLC-UV method (i.e., based on the standard deviation of the response and the slope of the calibration curve).[3]
Caption: Workflow for establishing linearity and LOD for EDTA assays using UV-Vis Spectrophotometry.
Ion Chromatography
Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. For EDTA analysis, an anion exchange column is typically used.[8]
a. Establishing Linearity:
-
Preparation of Standard Solutions: Prepare a series of EDTA standard solutions of known concentrations.
-
Chromatographic Analysis: Inject each standard solution into the ion chromatograph.
-
Calibration Curve: Plot the peak area or height against the corresponding EDTA concentration.
-
Linear Regression: Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
b. Determining the Limit of Detection (LOD):
-
The LOD is determined using the statistical methods described for the HPLC-UV method.
References
- 1. rjpdft.com [rjpdft.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Simple spectrophotometric method for estimation of disodium edetate in topical gel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EDTA Analysis with HPLC - AppNote [mtc-usa.com]
- 6. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Performance characteristics of analytical methods for EDTA determination
A Comparative Guide to Analytical Methods for EDTA Determination
For researchers, scientists, and drug development professionals, the accurate quantification of ethylenediaminetetraacetic acid (EDTA) is crucial in a variety of applications, from quality control in pharmaceutical formulations to environmental monitoring. This guide provides a comparative overview of common analytical methods for EDTA determination, supported by experimental data and detailed protocols.
Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method for EDTA determination depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of several widely used techniques.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of a metal-EDTA complex on a C18 column with UV detection.[1][2] | 0.30 µg/mL[2] - 2.85 µg/L[3] | 0.60 µg/mL[2] - 9.51 µg/L[3] | 0.6 - 3.0 µg/mL[2], 10 - 200 µg/L[3] | 87.51%[3], 98 - 102%[4] | 3.45 - 7.02%[3] | High specificity, sensitivity, and accuracy.[2][3] | Often requires derivatization or complexation for UV detection.[1][2] |
| UV-Vis Spectrophotometry | Formation of a colored complex (e.g., with Fe³⁺) and measurement of absorbance.[5] | 1.190 µg/mL[5] | 3.608 µg/mL[5] | 5 - 50 µg/mL[5] | >90%[2] | < 1%[5] | Simple, cost-effective, and rapid.[4][5] | Lower specificity, susceptible to interference from other complexing agents or colored species.[6] |
| Complexometric Titration | Titration of a metal ion with EDTA using a colorimetric indicator to detect the endpoint.[7][8] | Typically in the mg/L range (not as sensitive as chromatographic methods) | Not typically defined, depends on visual endpoint detection | Dependent on titrant concentration | Generally high | Typically <1% for manual titrations | Simple, low cost, does not require sophisticated instrumentation.[7] | Lower sensitivity and specificity compared to instrumental methods; endpoint detection can be subjective.[8] |
| Gas Chromatography (GC) | Separation of volatile EDTA esters followed by detection, often with mass spectrometry (MS).[4][9] | 2.85 µg/L[10] | 9.51 µg/L[10] | 10 - 200 µg/L[10] | 98.1 - 100.5%[9] | 5.36%[10] | High sensitivity and selectivity, especially with MS detection.[9] | Requires a time-consuming derivatization step to make EDTA volatile.[4][11] |
| Ion Chromatography (IC) | Separation of EDTA as an anion on an ion-exchange column with conductivity or mass spectrometric detection.[4][12] | 0.25 nmol/L (with chemiluminescence detection)[12] | 0.5 - 1.0 µM[13] | 0.83 - 167 nmol/L (with chemiluminescence detection)[12] | 99.1 - 99.7%[14] | 0.65 - 2.48%[12] | Direct analysis without derivatization, good for separating from other anions.[4] | Can have interference from other anions in the sample matrix.[15] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization
This method involves the formation of a stable, UV-active complex of EDTA with a metal ion, typically iron (III) or copper (II), prior to chromatographic analysis.[1][2]
a. Reagents and Materials:
-
EDTA standard solution (e.g., 1 mg/mL)
-
Ferric chloride (FeCl₃) solution (e.g., 0.64 g in 200 mL of 0.025 M HCl)[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.7 g/L tetrabutylammonium bromide and 4.6 g/L sodium acetate trihydrate in water, pH adjusted to 4.0 with acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[1][16]
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.[1]
b. Standard and Sample Preparation:
-
Standard Preparation: Transfer a known volume of the EDTA standard stock solution into a volumetric flask. Add the ferric chloride solution and heat in a water bath (e.g., at 70°C for 20 minutes) to facilitate complex formation.[16] Cool to room temperature and dilute to the final volume with the diluent.[16]
-
Sample Preparation: For liquid samples, an aliquot is mixed with the ferric chloride solution and subjected to the same heating and dilution procedure as the standard.[16] For solid samples, an appropriate extraction step is required before derivatization.
c. Chromatographic Conditions:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: As prepared above, typically run in an isocratic or gradient mode.[1][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm for the Fe-EDTA complex.[16]
-
Injection Volume: 100 µL.[16]
d. Analysis: Inject the prepared standard and sample solutions into the HPLC system. The concentration of EDTA in the sample is determined by comparing the peak area of the Fe-EDTA complex in the sample chromatogram with that of the standard.
UV-Vis Spectrophotometry
This colorimetric method is based on the formation of a colored complex between EDTA and a metal ion, such as iron (III).[5]
a. Reagents and Materials:
-
EDTA standard solution (e.g., 1 mg/mL).
-
Ferric chloride (FeCl₃) solution (e.g., 500 µg/mL in 0.1 N HCl).[5]
-
0.1 N Hydrochloric acid (HCl).[5]
-
UV-Vis Spectrophotometer.
b. Standard and Sample Preparation:
-
Calibration Curve: Prepare a series of standard solutions with varying concentrations of EDTA (e.g., 5-50 µg/mL) by diluting the stock solution.[5] To each standard, add a fixed volume of the ferric chloride solution and dilute to the final volume with 0.1 N HCl.[5]
-
Sample Preparation: An aliquot of the sample is mixed with the ferric chloride solution and diluted with 0.1 N HCl to a concentration within the calibration range.[5]
c. Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the Fe-EDTA complex, which is approximately 270 nm.[5]
-
Measure the absorbance of the blank (0.1 N HCl with ferric chloride), the standard solutions, and the sample solutions.
-
Plot a calibration curve of absorbance versus EDTA concentration for the standards.
-
Determine the concentration of EDTA in the sample by interpolating its absorbance on the calibration curve.
Complexometric Titration
This classic volumetric method involves the titration of a metal ion solution with a standardized EDTA solution.[7]
a. Reagents and Materials:
-
Standardized EDTA solution (e.g., 0.01 M).
-
A standard solution of a metal ion (e.g., calcium carbonate or zinc) for EDTA standardization.[17]
-
pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer).[17]
-
A metal-ion indicator (e.g., Eriochrome Black T).[18]
-
Burette, pipette, and Erlenmeyer flasks.
b. Standardization of EDTA Solution:
-
Accurately weigh a primary standard (e.g., CaCO₃) and dissolve it in a small amount of dilute HCl.[17]
-
Dilute the solution with deionized water and adjust the pH to approximately 10 with the buffer solution.[17]
-
Add a few drops of the indicator, which will form a colored complex with the metal ion (e.g., wine-red with Ca²⁺ and Eriochrome Black T).[18]
-
Titrate the solution with the EDTA solution until the color changes, indicating that all the metal ions have been complexed by EDTA (e.g., to a pure blue color).[18]
-
Calculate the exact molarity of the EDTA solution.
c. Sample Analysis:
-
Take a known volume of the sample solution containing the metal ion to be determined.
-
Adjust the pH to 10 with the buffer solution and add the indicator.
-
Titrate with the standardized EDTA solution to the endpoint, as indicated by the color change.
-
The concentration of the metal ion, and indirectly the EDTA if performing a back-titration, can be calculated from the volume of EDTA used.
There are several variations of complexometric titrations, including direct titration, back titration, and displacement titration, which can be chosen based on the reactivity of the metal ion with EDTA and the indicator.[8]
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for complexometric titration and HPLC analysis of EDTA.
Caption: Workflow for the complexometric titration of a metal ion with EDTA.
Caption: Workflow for the HPLC analysis of EDTA with pre-column derivatization.
References
- 1. titrations.info [titrations.info]
- 2. rjpdft.com [rjpdft.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Simple spectrophotometric method for estimation of disodium edetate in topical gel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. Determination of EDTA in Water Samples by SPE-Gas Chromatography/Mass Spectrometry [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Non-Colorimetric EDTA Quantitation - Chromatography Forum [chromforum.org]
- 16. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
The Gold Standard: Why Deuterated Internal Standards Outperform Structural Analogs in Quantitative Analysis
In the precise world of analytical chemistry, particularly within drug development and research, the accuracy of quantitative measurements is paramount. The use of an internal standard (IS) in chromatographic and mass spectrometric assays is a fundamental practice to ensure reliability. While both structural analogs and deuterated internal standards are employed for this purpose, a growing body of evidence demonstrates the clear superiority of deuterated standards. This guide provides an objective comparison, supported by experimental data, to illustrate the advantages of using a deuterated internal standard over a structural analog.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during analysis. These variations can arise from sample preparation, such as extraction and reconstitution, as well as from instrumental fluctuations.[1] By comparing the analytical response of the target analyte to that of the internal standard, a more accurate and precise quantification can be achieved.
Deuterated Internal Standards: The Ideal Choice
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[1][2] This near-identical nature is the cornerstone of their superior performance.
Key Advantages of Deuterated Internal Standards:
-
Co-elution with the Analyte: Deuterated standards have almost the same chromatographic retention time as the analyte.[3] This co-elution ensures that both compounds experience the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix—at the same time.[3][4]
-
Compensation for Matrix Effects: Because the deuterated IS and the analyte behave almost identically during ionization, the deuterated standard effectively normalizes for any matrix-induced signal suppression or enhancement.[3][4] This leads to more accurate and reliable quantification, especially in complex biological matrices like plasma or whole blood.
-
Improved Accuracy and Precision: The use of a deuterated internal standard consistently leads to lower coefficients of variation (CV) and improved accuracy (trueness) in quantitative assays. Experimental data across various applications demonstrate this significant improvement in method performance.
Structural Analogs: A Compromised Alternative
A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. While they can be a more readily available and less expensive option, their use comes with inherent limitations that can compromise data quality.
Disadvantages of Structural Analogs:
-
Different Chromatographic Behavior: Due to differences in their chemical structure and physicochemical properties, structural analogs often have different retention times than the analyte.[3] This means they may not experience the same matrix effects, leading to inaccurate correction.
-
Variable Extraction Recovery: The efficiency of extraction from the sample matrix can differ between the analyte and a structural analog. This discrepancy introduces a source of error that a deuterated standard, with its nearly identical properties, would correct for.
-
Disparate Ionization Efficiency: The ionization efficiency in the mass spectrometer source can vary significantly between the analyte and a structural analog. This can lead to a non-proportional response and ultimately, inaccurate quantification.
Quantitative Comparison: The Experimental Evidence
The superior performance of deuterated internal standards is not merely theoretical. Multiple studies have provided quantitative data demonstrating their advantages over structural analogs in various bioanalytical applications.
| Analyte | Internal Standard Type | Performance Metric | Result | Reference |
| Sirolimus | Deuterated (SIR-d3) | Inter-patient Assay Imprecision (CV) | 2.7% - 5.7% | [5] |
| Structural Analog (DMR) | Inter-patient Assay Imprecision (CV) | 7.6% - 9.7% | [5] | |
| Kahalalide F | Deuterated | Mean Bias | 100.3% | [6] |
| Standard Deviation | 7.6% | [6] | ||
| Structural Analog | Mean Bias | 96.8% | [6] | |
| Standard Deviation | 8.6% | [6] | ||
| Pesticides in Cannabis | Deuterated Analogs | Accuracy | Within 25% | |
| RSD | Under 20% | |||
| No Internal Standard | Accuracy | Differed by >60% | ||
| RSD | Over 50% |
These data clearly illustrate that methods employing deuterated internal standards exhibit significantly better precision (lower CV and RSD) and accuracy (bias closer to 100%) compared to those using structural analogs or no internal standard at all.
Experimental Protocols
To provide a framework for researchers, below are generalized experimental protocols for sample preparation and analysis when comparing internal standards.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting drugs from biological matrices.
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (e.g., plasma, whole blood) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, fixed volume (e.g., 10 µL) of the internal standard working solution (either deuterated or structural analog) to each sample.
-
Precipitation: Add a precipitating agent, such as acetonitrile or a mixture of zinc sulfate and an organic solvent, to the sample.[6] The volume is typically 3-4 times the sample volume.
-
Vortexing: Vortex the mixture vigorously for a set time (e.g., 1 minute) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified duration (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.
-
Analysis: Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a general workflow for analyzing the prepared samples.
-
Chromatographic Separation:
-
Column: Utilize a suitable C18 or similar reversed-phase column for separation.
-
Mobile Phase: Employ a gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: Inject a consistent volume of the sample extract (e.g., 5 µL).
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical reasons for choosing a deuterated internal standard.
Caption: A typical bioanalytical workflow from sample preparation to quantification.
Caption: Logical flow of why deuterated standards lead to better quantification.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative bioanalytical method. While structural analogs can be used, they introduce a higher risk of inaccurate and imprecise results due to their inherent physicochemical differences from the analyte. Deuterated internal standards, by virtue of being nearly identical to the analyte, provide the most effective means of compensating for analytical variability, particularly the unpredictable nature of matrix effects in complex samples. The experimental data overwhelmingly support the use of deuterated internal standards as the gold standard for achieving the highest quality data in regulated and research environments. Investing in a deuterated internal standard often translates to more reliable study outcomes and can prevent costly and time-consuming investigations into assay performance issues.
References
Safety Operating Guide
Proper Disposal of Ethylenediaminetetraacetic acid-D16: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Ethylenediaminetetraacetic acid-D16 (EDTA-D16), a deuterated form of EDTA commonly used in scientific research.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with EDTA. It can cause serious eye irritation and may be harmful if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs, particularly the respiratory system.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling EDTA-D16. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[2]
-
Hand Protection: Wear suitable protective gloves.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Protective Clothing: Lab coats or other suitable protective clothing should be worn to prevent skin contact.[2]
Step-by-Step Disposal Procedure
The proper disposal of EDTA-D16, whether in solid form or in solution, involves a series of steps to ensure the safety of laboratory personnel and to prevent environmental contamination.
Step 1: Segregation and Collection
-
Solid Waste: Collect unused or waste EDTA-D16 powder in a clearly labeled, sealed container. Avoid generating dust during transfer.[3]
-
Liquid Waste: For solutions containing EDTA-D16, do not pour them down the drain.[4] Collect the liquid waste in a designated, leak-proof container that is properly labeled with the chemical name and any known hazards.
Step 2: Waste Characterization
It is important to characterize the waste. If the EDTA-D16 is mixed with other substances, these must also be identified on the waste container label, as this will affect the disposal route.
Step 3: Storage
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals like copper and aluminum.[3][5]
Step 4: Professional Disposal
The final and most critical step is to arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[4] These services are equipped to handle and dispose of chemical waste in accordance with all local, regional, and national regulations.[2] Ensure that all disposal records are maintained for compliance.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
For solid EDTA-D16:
-
For solutions containing EDTA-D16:
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Place the absorbent material into a sealed container for disposal.
-
Clean the affected area to remove any remaining residue.
-
Quantitative Data Summary
While specific quantitative data for EDTA-D16 is limited, the following table summarizes relevant information for EDTA that is pertinent to its handling and disposal.
| Property | Value | Source |
| Acute Toxicity | Harmful if inhaled (Category 4).[1][2] | Fisher Scientific, Redox |
| Eye Irritation | Causes serious eye irritation (Category 2/2A).[1][2][5] | Fisher Scientific, Redox, Flinn Sci. |
| Aquatic Toxicity | May be harmful to aquatic organisms. | Sigma-Aldrich |
| Bioaccumulation Factor | 1.8 (for Lepomis macrochirus). | Sigma-Aldrich |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of EDTA-D16.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethylenediaminetetraacetic Acid-D16
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylenediaminetetraacetic acid-D16 (EDTA-D16), a deuterated form of EDTA commonly used in various scientific applications. The following procedural, step-by-step guidance will serve as a critical resource for your operational and disposal plans.
Personal Protective Equipment (PPE) for Handling EDTA-D16
The appropriate level of personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various scenarios involving EDTA-D16.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (weighing, solution preparation) | Chemical safety goggles or safety glasses with side shields[1][2][3][4][5][6][7] | Nitrile or neoprene gloves[8] | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood.[1][3] |
| Handling Large Quantities or Potential for Dusting | Chemical safety goggles[1] | Nitrile or neoprene gloves[8] | Laboratory coat or coveralls[8] | NIOSH-approved N95, R, or P95 particulate respirator[8] |
| Spill Cleanup | Chemical safety goggles and face shield[9] | Heavy-duty nitrile or neoprene gloves[8] | Chemical-resistant suit or coveralls (e.g., Tyvek®)[8] | NIOSH-approved air-purifying respirator with particulate filters[8][9] |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if waste is properly contained. |
Operational Plan for Safe Handling
A systematic approach to handling EDTA-D16 will mitigate risks. Follow these procedural steps for safe laboratory operations.
1. Engineering Controls and Preparation:
-
Always work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Before starting, review the Safety Data Sheet (SDS) for EDTA-D16.
2. Handling and Use:
-
Wear the appropriate PPE as outlined in the table above.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3][4]
3. Storage:
-
Store EDTA-D16 in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from strong oxidizing agents, strong bases, and incompatible metals such as aluminum, copper, and nickel.[1][2]
Disposal Plan for EDTA-D16 Waste
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All disposable materials that have come into contact with EDTA-D16, including gloves, weigh boats, and contaminated wipes, should be considered chemical waste.
-
Collect solid waste in a designated, labeled, and sealed container.
-
Aqueous solutions of EDTA-D16 should be collected in a separate, labeled waste container. Do not pour down the drain.[10]
2. Waste Disposal Procedure:
-
Dispose of EDTA-D16 waste in accordance with all local, regional, and national hazardous waste regulations.[2][5][10]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
-
Ensure waste containers are properly labeled with the chemical name and associated hazards.
Experimental Workflow for Safe Handling of EDTA-D16
The following diagram illustrates the key decision points and procedural flow for safely handling EDTA-D16 in a laboratory setting.
Caption: Procedural workflow for the safe handling of EDTA-D16.
References
- 1. lewisu.edu [lewisu.edu]
- 2. fishersci.com [fishersci.com]
- 3. redox.com [redox.com]
- 4. Ethylenediaminetetraacetic Acid Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. edvotek.com [edvotek.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. nj.gov [nj.gov]
- 9. epa.gov [epa.gov]
- 10. alpharesources.com [alpharesources.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
